Product packaging for N-(3-Methoxypropyl)acrylamide(Cat. No.:CAS No. 107374-86-7)

N-(3-Methoxypropyl)acrylamide

Cat. No.: B190046
CAS No.: 107374-86-7
M. Wt: 143.18 g/mol
InChI Key: RWJGITGQDQSWJG-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)acrylamide (NMPA) is a specialized acrylamide derivative that serves as a key monomer in the development of advanced polymer gel dosimeters for three-dimensional (3D) verification of radiation dose distributions in cancer radiotherapy research. Upon exposure to ionizing radiation, the monomers in these tissue-equivalent gels undergo polymerization, a reaction that is spatially retained within a gel matrix. The degree of this polymerization, which is directly related to the absorbed dose, can be quantified using techniques like magnetic resonance imaging (MRI) or optical computed tomography (OCT), providing high-resolution data for quality assurance in complex modern radiotherapy techniques such as Intensity-Modulated Radiation Therapy (IMRT). The primary research value of this compound lies in its application in formulating normoxic polymer gels like NMPAGAT. Recent studies have focused on enhancing the performance of these dosimeters by incorporating sensitizers. For instance, adding inorganic salts such as calcium chloride (CaCl₂) has been shown to improve dose sensitivity by approximately 3.5 times compared to the standard composition. Similarly, the addition of lithium chloride (LiCl) can increase sensitivity by about 4 times in the 0-4 Gy range, while the use of an organic sensitizer like glucose can double the sensitivity and improve post-irradiation stability. These enhancements make NMPA-based dosimeters powerful tools for precise dosimetry in clinical practice, with performance that is largely independent of dose rate and photon energy within clinical ranges. As a chemical building block, this compound is a clear liquid with a molecular weight of 143.18 g/mol and a density of 1.023 g/mL at 25°C. It is typically supplied stabilized with MEHQ inhibitor to prevent polymerization and must be stored sealed in a dark, dry place at 2-8°C. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B190046 N-(3-Methoxypropyl)acrylamide CAS No. 107374-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxypropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13NO2/c1-3-7(9)8-5-4-6-10-2/h3H,1,4-6H2,2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJGITGQDQSWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437820
Record name N-(3-Methoxypropyl)acrylamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107374-86-7
Record name N-(3-Methoxypropyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-METHOXYPROPYL)ACRYLAMIDE
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Synthetic Methodologies and Chemical Transformations of N 3 Methoxypropyl Acrylamide

Established Synthetic Routes for N-(3-Methoxypropyl)acrylamide

The synthesis of this compound can be achieved through several chemical pathways. These routes are primarily focused on the formation of the amide bond between an acrylamide (B121943) precursor and an amine.

Reaction of Methacrylic Anhydride (B1165640) with 3-Methoxypropylamine (B165612)

A common and established method for synthesizing this compound involves the reaction of methacrylic anhydride with 3-methoxypropylamine. smolecule.com This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the corresponding amide and a methacrylate (B99206) salt. The reaction is typically performed under controlled temperature conditions to ensure high yields and purity of the final product. smolecule.com

Exploration of Alternative Amines and Acrylamide Precursors

While the reaction between methacrylic anhydride and 3-methoxypropylamine is a primary route, alternative precursors have been explored. One such alternative is the use of acryloyl chloride, which can react with 3-methoxypropylamine to yield NMPA. nih.gov This method, an amidation reaction, is a common strategy for synthesizing various amide monomers. nih.gov The choice of precursor can be influenced by factors such as cost, availability, and desired reaction kinetics.

Furthermore, the exploration extends to the use of different amines in reactions with acrylamide precursors to create a library of N-substituted acrylamide monomers. For instance, a variety of amide monomers have been synthesized by reacting methacryloyl chloride with different amines. nih.gov This approach allows for the tuning of the final polymer's properties by altering the structure of the amine.

Optimization of Reaction Conditions for High Purity and Yield

Optimizing reaction conditions is crucial for achieving high purity and yield of this compound. Key parameters that are often adjusted include temperature, solvent, and the presence of a base or catalyst. For instance, in the synthesis of related N-substituted acrylamides, solvents such as methylene (B1212753) dichloride, ethylene (B1197577) dichloride, chloroform, tetrahydrofuran (B95107), or acetone (B3395972) have been utilized. google.com The choice of an appropriate base, such as sodium hydroxide, potassium hydroxide, or triethylamine, can also be critical in scavenging the acid byproduct and driving the reaction to completion. google.com For example, in the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride, a related compound, various solvents and bases were investigated to optimize the yield. google.com

Derivatization Chemistry of this compound

The chemical structure of this compound, featuring a reactive vinyl group and an amide linkage, allows for a variety of chemical transformations and derivatizations. These modifications are instrumental in creating polymers with tailored properties.

Synthesis of this compound-Based Derivatives

The primary derivatization of NMPA is its polymerization to form poly(this compound) (PNMPA). This can be achieved through various controlled radical polymerization (CRP) techniques, including nitroxide-mediated polymerization (NMP) and reversible addition–fragmentation chain-transfer (RAFT) polymerization. researchgate.netresearchgate.net These methods allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity. researchgate.net

Furthermore, NMPA can be copolymerized with other monomers to create copolymers with specific functionalities. For instance, it has been used as a comonomer in the development of biocompatible hydrogels and protein-resistant surfaces. nih.govnih.gov An example includes the synthesis of a copolymer hydrogel composed of a 50:50 mixture of N-(2-hydroxyethyl)acrylamide (HEAm) and NMPA, which exhibited excellent biocompatibility. nih.gov

Functional Group Interconversions and Modifications on the this compound Scaffold

The functional groups within the NMPA monomer and its corresponding polymer can undergo further modifications. The amide bond, for example, can be susceptible to hydrolysis under certain conditions, which would yield 3-methoxypropylamine and poly(acrylic acid). smolecule.com

While direct functional group interconversions on the NMPA monomer itself are less commonly reported in the context of its primary use as a monomer, the principles of organic synthesis allow for potential modifications. For example, the methoxy (B1213986) group could potentially be cleaved to a hydroxyl group, or the amide N-H could be further substituted, although these transformations are not the primary focus of its application in polymer chemistry. The main avenue for modification lies in its polymerization and copolymerization to create a diverse range of materials. researchgate.netresearchgate.netnih.gov

Chemo-selective Transformations for Polymerization Control

The synthesis of well-defined polymers from this compound (MPAM) relies on chemo-selective transformations that enable precise control over the polymerization process. Unlike conventional free-radical polymerization, which often yields polymers with broad molecular weight distributions and poorly defined architectures, controlled radical polymerization (CRP) techniques offer the ability to dictate polymer molecular weight, dispersity (Đ), and end-group functionality. sigmaaldrich.com These methods are crucial for tailoring the properties of poly(this compound) (PMPAM) for specialized applications. smolecule.com The primary strategies for achieving this control involve reversible deactivation mechanisms, where a dynamic equilibrium is established between a small number of active, propagating radical species and a majority of dormant species. The most prominent and effective CRP methods applied to MPAM and related acrylamides are Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP). researchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile and widely used CRP technique for a broad range of monomers, including acrylamides like MPAM. researchgate.net The control in RAFT is achieved through the addition of a chain transfer agent (CTA), typically a thiocarbonylthio compound, to a conventional free-radical polymerization system. The CTA reversibly transfers the propagating radical, creating a dynamic equilibrium that allows for the linear growth of polymer chains with low dispersity. researchgate.net

Research has demonstrated that the polymerization of N-substituted acrylamides can be effectively controlled using RAFT. researchgate.net For instance, studies on the RAFT polymerization of N,N-diethylacrylamide, a structurally similar monomer, have shown that the choice of CTA and solvent significantly influences the reaction kinetics and the degree of control. researchgate.net Dithiobenzoates and trithiocarbonates are common classes of CTAs used for acrylamides. researchgate.netcore.ac.uk For example, the polymerization of N-[3-(trimethoxysilyl)propyl]acrylamide, another functionalized acrylamide, was well-controlled using a trithiocarbonate (B1256668) CTA in tetrahydrofuran (THF), yielding polymers with dispersity values not exceeding 1.2. core.ac.uknih.gov This suggests similar conditions would be effective for MPAM.

The general mechanism involves initiation by a standard radical initiator (e.g., an azo compound like VA-044), followed by the rapid reaction of the initial monomer-radicals with the CTA. This forms a dormant polymeric thiocarbonylthio compound that can fragment to release a new radical, which can then initiate further polymerization. This process ensures that all chains grow at a similar rate. High-throughput methods have even been developed for the rapid, one-pot sequential aqueous RAFT (rosa-RAFT) polymerization of various acrylamide monomers, including MPAM, to produce well-controlled polymers in minutes. uq.edu.au

Table 1: Representative Conditions for RAFT Polymerization of Functional Acrylamides

Monomer CTA Type Initiator Solvent Temperature (°C) Dispersity (Đ) Reference
N-[3-(trimethoxysilyl)propyl]acrylamide Trithiocarbonate AIBN THF 60 < 1.2 core.ac.uk, nih.gov
N,N-diethylacrylamide Dithiobenzoate AIBN Toluene (B28343) 80 Controlled researchgate.net

This table presents data from studies on related acrylamides to illustrate typical RAFT conditions applicable to MPAM.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that has been successfully applied to the polymerization of this compound. researchgate.net This method utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end. The key to NMP is the thermally labile C-ON bond of the dormant alkoxyamine species. At elevated temperatures, this bond undergoes homolytic cleavage to generate the propagating polymer radical and the persistent nitroxide radical. The nitroxide then reversibly couples with the propagating radical, maintaining a low concentration of active species and thus controlling the polymerization.

Studies have confirmed that MPAM can be polymerized via NMP using initiators like BlocBuilder, which contains the nitroxide SG1. researchgate.net This approach is expected to yield well-defined polymers with predictable molecular weights and sharp lower critical solution temperature (LCST) transitions, a key property for many applications of PMPAM. researchgate.net The choice of the nitroxide and reaction temperature are critical parameters for achieving good control over the polymerization of acrylamides. While NMP has proven effective, the conditions often require higher temperatures compared to RAFT or ATRP. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust CRP method that involves the reversible transfer of a halogen atom (typically bromine or chlorine) from a dormant species to a transition metal complex (commonly copper-based). uc.edu This process generates a radical that initiates polymerization. uc.edu While ATRP is highly effective for styrenes and (meth)acrylates, its application to N-substituted acrylamides, including MPAM, presents significant challenges. cmu.edu

The primary issue is the interaction between the amide group of the monomer or polymer and the copper catalyst complex. The amide functionality can complex with the copper salts, which can stabilize the radical at the chain end. cmu.edu This stabilization interferes with the deactivation step, leading to an undesirably high concentration of radicals, which in turn results in termination reactions and a loss of control over the polymerization. cmu.edu This often leads to polymers with broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. cmu.edu Therefore, while ATRP is a cornerstone of controlled polymerization, its application to MPAM requires special considerations and is generally less straightforward than RAFT or NMP. sigmaaldrich.comcmu.edu

Advanced Polymerization Studies of N 3 Methoxypropyl Acrylamide

Homopolymerization Mechanisms and Kinetics of N-(3-Methoxypropyl)acrylamide

The homopolymerization of this compound (MPAM) can be achieved through various techniques, with free radical polymerization being a common method. This process involves the initiation, propagation, and termination of polymer chains, leading to the formation of poly(this compound).

Free Radical Polymerization Kinetics and Pathway Analysis

The free radical polymerization of acrylamide (B121943) and its derivatives, including MPAM, is initiated by the generation of free radicals from an initiator molecule. bio-rad.com These radicals then react with monomer units, creating a growing polymer chain. The kinetics of this process are influenced by several factors, including the concentrations of the monomer and initiator, temperature, and the solvent used. atlantis-press.com The polymerization rate is directly dependent on the amount of radiation absorbed in radiation-induced polymerization. researchgate.net The process of polymerization can be monitored by techniques such as UV-vis spectrophotometry, which tracks the change in absorbance as the monomer is consumed. emerald.comresearchgate.net

The pathway of free radical polymerization involves three main steps:

Initiation: The process begins with the decomposition of an initiator to form free radicals.

Propagation: These free radicals then add to the vinyl group of the MPAM monomer, initiating the growth of the polymer chain. This process repeats as more monomer units are added.

Termination: The growth of the polymer chain is halted through reactions such as combination or disproportionation of two growing polymer chains.

Investigation of Initiator Systems and Their Impact on Polymerization

The choice of initiator system significantly impacts the polymerization of acrylamide-based monomers. itu.edu.tr Commonly used initiators for free radical polymerization include ammonium (B1175870) persulfate (APS), often used in combination with an accelerator like N,N,N',N'-tetramethylethylenediamine (TEMED). bio-rad.com This redox pair accelerates the formation of free radicals, thereby increasing the polymerization rate. itu.edu.tr Other initiator systems, such as the APS-sodium metabisulfite (B1197395) redox pair, have also been investigated. itu.edu.tr

The concentration of the initiator is a critical parameter. Increasing the initiator concentration generally leads to a higher polymerization rate but can result in shorter polymer chains and affect the properties of the resulting polymer. bio-rad.comatlantis-press.com For instance, in acrylamide polymerization, an optimal initiator concentration exists beyond which the polymer's viscosity may decrease. atlantis-press.com Different types of initiators, such as azo initiators and redox initiators, can be employed, each with its own advantages and effects on the polymerization process. atlantis-press.com Riboflavin-based photochemical systems can also be used, particularly for polymerization at low pH. bio-rad.com

Table 1: Common Initiator Systems for Acrylamide Polymerization

Initiator SystemTypeDescription
Ammonium Persulfate (APS) / TEMEDRedoxA widely used system where TEMED accelerates the decomposition of APS to form sulfate (B86663) radicals. bio-rad.comitu.edu.tr
Ammonium Persulfate (APS) / Sodium MetabisulfiteRedoxAn alternative redox pair for initiating polymerization. itu.edu.tr
Azo Initiators (e.g., AIBN)ThermalDecompose upon heating to generate free radicals. researchgate.net
Riboflavin / TEMED / APSPhotochemicalInitiates polymerization in the presence of light and is useful for systems sensitive to pH changes. bio-rad.com

Effects of Solvent Media and Temperature on Homopolymerization Rate and Yield

The solvent medium plays a crucial role in the homopolymerization of this compound. The choice of solvent can affect the solubility of the monomer and the resulting polymer, as well as the kinetics of the polymerization reaction. For instance, in the polymerization of N,N-diethylacrylamide, the solvent was found to influence the induction period of the reaction. researchgate.net Different solvents such as dioxane, toluene (B28343), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) have been used in the polymerization of acrylamides, with the choice of solvent impacting monomer conversion. researchgate.net In some cases, chain transfer to the solvent can occur, which can limit the molecular weight of the resulting polymer. researchgate.net

Temperature is another critical parameter that significantly influences the polymerization rate and yield. ajpojournals.org Generally, higher temperatures lead to a faster rate of polymerization due to the increased rate of initiator decomposition and propagation. ajpojournals.org However, excessively high temperatures can lead to side reactions or thermal degradation of the polymer. ajpojournals.org For example, the solution polymerization of a similar monomer, N-(3-ethoxypropyl)-acrylamide, was carried out in ethanol (B145695) at 70°C. researchgate.net The polymerization of acrylamide is a strongly exothermic process, and controlling the temperature is important to manage the reaction and the properties of the final polymer. atlantis-press.com

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques offer a significant advantage over conventional free radical polymerization by allowing for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. sigmaaldrich.com this compound has been successfully polymerized using CRP methods such as Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization and nitroxide-mediated polymerization (NMP). researchgate.netresearchgate.net These methods are expected to produce well-defined polymers. researchgate.netresearchgate.net

Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with controlled molecular weights and low polydispersity. sigmaaldrich.com It involves the use of a chain transfer agent (CTA) to mediate the polymerization process. The RAFT polymerization of this compound has been investigated, demonstrating good control over the polymerization process. acs.orgnih.gov

The key to successful RAFT polymerization lies in the appropriate selection of the chain transfer agent (CTA). mdpi.com The CTA's structure must be compatible with the monomer being polymerized. For acrylamides, trithiocarbonates are often effective CTAs. core.ac.uknih.gov For instance, 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) (2-CPDT) has been used for the RAFT polymerization of various acrylamides, including this compound. acs.orgnih.gov Another study utilized 2-((butylthio)carbonothioyl)thio)propanoic acid as a CTA for the RAFT polymerization of acrylamide monomers in aqueous solutions. uq.edu.au

The choice of the R group (the leaving group) and the Z group (the activating group) of the CTA influences its reactivity and the control over the polymerization. For example, in the RAFT polymerization of N,N-diethylacrylamide, different CTAs with cyanoisopropyl, cumyl, or tert-butyl R groups were investigated, with cyanoisopropyl dithiobenzoate providing the best results in toluene. researchgate.net The selection of the CTA is crucial for achieving a controlled polymerization with a high conversion rate and a narrow molecular weight distribution. mdpi.com

Table 2: Examples of Chain Transfer Agents Used in RAFT Polymerization of Acrylamides

Chain Transfer Agent (CTA)Monomer(s)SolventReference
2-Cyano-2-propyl dodecyl trithiocarbonate (2-CPDT)N,N-dimethylacrylamide, this compoundN,N-dimethylformamide (DMF) acs.orgnih.gov
2-((Butylthio)carbonothioyl)thio)propanoic acidAcrylamide, this compoundWater/Dioxane uq.edu.au
Cyanoisopropyl dithiobenzoateN,N-diethylacrylamideToluene researchgate.net
Dodecyl trithiodimethyl propionic acid (DMPA)AcrylamideDimethyl sulfoxide (B87167) (DMSO) mdpi.com

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another major CRP technique. researchgate.net However, its application to this compound has been met with significant challenges.

Attempts to polymerize MPAM using NMP have utilized common second-generation nitroxide initiating systems, such as those based on the nitroxide SG1 (N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide) and the corresponding alkoxyamine initiator, BlocBuilder. researchgate.netresearchgate.net While these second-generation nitroxides have successfully extended NMP to control the polymerization of monomers like acrylates and acrylamides, their application to MPAM proved problematic. researchgate.netrsc.org The polymerization was initiated, but control over the process was not achieved. researchgate.netresearchgate.net

The NMP of this compound resulted in poor polymerization control. researchgate.netresearchgate.net Key indicators of a controlled process were absent. The polymerizations were characterized by:

Low Yields: The conversion of monomer to polymer was limited. researchgate.net

Inhibition of Chain Growth: The polymerization appeared to be hindered or stopped prematurely. researchgate.net

High Dispersity (Đ): The resulting polymers exhibited high dispersity values, around 1.5 to 1.6. researchgate.net This indicates a broad molecular weight distribution and a lack of control over the chain growth process.

These findings suggest that side reactions or unfavorable kinetics between the propagating poly(MPAM) radical and the mediating nitroxide prevent a controlled polymerization.

Table 2: Results of NMP of this compound
Initiating SystemDispersity (Đ)OutcomeReference
BlocBuilder / SG1~1.5 - 1.6Low yields, lack of control, chain growth inhibition researchgate.net

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a widely used CRP method based on a reversible redox process between a transition metal complex and a dormant alkyl halide species. uc.edu

Specific studies detailing the successful and controlled ATRP of this compound are not widely reported in the literature. However, research on structurally similar N-substituted acrylamide monomers, such as N,N-dimethylacrylamide (DMA), highlights the significant challenges in applying ATRP to this class of monomers. cmu.edu

Investigations into the ATRP of DMA using various copper-based catalyst systems, ligands, and solvents failed to produce a controlled polymerization. cmu.edu The primary issues identified were the formation of polymers with broad molecular weight distributions and poor agreement between theoretical and experimental molecular weights. It is believed that the amide group of the propagating chain end can complex with the copper catalyst, which retards the deactivation step and leads to a high concentration of radicals, resulting in termination reactions that disrupt the controlled process. cmu.edu Given these findings with a closely related monomer, it is anticipated that the exploration of ATRP conditions for this compound would need to overcome similar challenges related to catalyst-monomer/polymer interactions to achieve control.

Ligand and Catalyst System Design for ATRP Control

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique used to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. Current time information in Denbighshire, GB.sigmaaldrich.com The control over the polymerization of acrylamide-type monomers, including this compound (MPAM), is critically dependent on the design of the catalyst and ligand system. The catalyst is typically a transition metal complex, most commonly copper(I) halide, which undergoes a reversible one-electron oxidation upon reaction with an alkyl halide initiator to form a radical species. uc.edu The ligand's primary role is to solubilize the transition metal salt in the polymerization medium and to adjust the redox potential and reactivity of the metal center, thereby controlling the equilibrium between active (radical) and dormant species. sigmaaldrich.comtcichemicals.com

For the controlled polymerization of N-substituted acrylamides, nitrogen-based ligands are predominantly used. Research on monomers structurally similar to MPAM, such as N,N-dimethylacrylamide (DMAA), has demonstrated the efficacy of specific systems. A notable example is the use of copper(I) chloride (CuCl) complexed with tris(2-dimethylaminoethyl)amine (Me₆TREN) as the ligand, and methyl 2-chloropropionate as the initiator. cmu.edu This system successfully produced poly(DMAA) with a linear evolution of molecular weight with monomer conversion and low polydispersity indices (Mₙ/Mₙ ≈ 1.2) in toluene at ambient temperature. cmu.edu However, such polymerizations can sometimes be limited to moderate conversions. This limitation is often attributed not to the termination of the growing polymer chains, but rather to the gradual loss of activity of the catalyst complex, potentially through side reactions with the monomer or polymer. cmu.edu

To overcome such challenges and to conduct ATRP in various solvents, including aqueous media, other ligand systems have been employed. For instance, the polymerization of N-isopropylacrylamide (NIPAM), another related monomer, has been effectively controlled using a copper(II) bromide (CuBr₂) catalyst with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) as the ligand in aqueous solutions. uc.edu The design of the catalyst system is therefore a balance between achieving a fast initiation rate, maintaining a low concentration of active radicals to minimize termination, and ensuring the long-term stability of the catalyst complex throughout the polymerization.

Table 1: Exemplary Ligand and Catalyst Systems for ATRP of Acrylamide-type Monomers

MonomerCatalystLigandInitiatorSolventReference
N,N-dimethylacrylamide (DMAA)CuClTris(2-dimethylaminoethyl)amine (Me₆TREN)Methyl 2-chloropropionateToluene cmu.edu
N-isopropylacrylamide (NIPAM)CuBr₂N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)Ethyl bromo isobutyrateWater uc.edu

Copolymerization Strategies Involving this compound

Statistical Copolymerization with Diverse Acrylamide Monomers

Statistical copolymerization involves the simultaneous polymerization of two or more different monomers, leading to a polymer chain in which the monomer units are distributed randomly or in a statistically determined sequence. This strategy is widely used to create materials with properties that are intermediate between those of the corresponding homopolymers or to introduce specific functionalities.

The sequence distribution of monomer units in a statistical copolymer is governed by the reactivity ratios of the comonomers, denoted as r₁ and r₂. The reactivity ratio r₁ is the ratio of the rate constant for a propagating chain ending in monomer 1 adding another molecule of monomer 1, to the rate constant of it adding a molecule of monomer 2. The value of r₂ is the corresponding ratio for a propagating chain ending in monomer 2. These ratios determine the instantaneous composition of the copolymer being formed from a given monomer feed composition.

While specific, experimentally determined reactivity ratios for this compound (MPAM) with other acrylamide monomers are not extensively documented in literature, a general observation for the copolymerization of many acrylamide-derived monomers is that the product of their reactivity ratios (r₁r₂) is often close to 1. biorxiv.org This suggests that the propagating radical chain end does not have a strong preference for adding either monomer, which typically results in the formation of a random, or ideal, copolymer where the monomer sequence is statistically distributed along the chain. biorxiv.org For other acrylamide systems, such as acrylamide (AM) with 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMSPMA), the reactivity ratios were found to be r₁=1.87 and r₂=0.80, indicating a tendency to form blocks of monomer units. vot.pl Similarly, the copolymerization of N-isopropylacrylamide (NIPAM) and N-tert-butylacrylamide (TBAM) yielded reactivity ratios of 0.58 and 1.00, respectively. researchgate.net

Table 2: Interpretation of Monomer Reactivity Ratios and Resulting Copolymer Microstructure

Reactivity Ratio ConditionInterpretationResulting Copolymer Structure
r₁ > 1 and r₂ > 1Both radical types prefer to add their own monomer.Blocky copolymer (tendency towards homopolymerization).
r₁ < 1 and r₂ < 1Both radical types prefer to add the other monomer.Alternating copolymer (if r₁ and r₂ ≈ 0).
r₁ ≈ 1 and r₂ ≈ 1 (r₁r₂ ≈ 1)No preference for either monomer. Reactivity is similar.Ideal or random statistical copolymer.
r₁ > 1 and r₂ < 1Radical 1 prefers adding M1; Radical 2 prefers adding M1.Statistical copolymer enriched in monomer 1.

The primary motivation for statistical copolymerization is to precisely tune the final properties of the polymer. For polymers like poly(this compound), which exhibit thermoresponsive behavior, copolymerization is a powerful tool to adjust the Lower Critical Solution Temperature (LCST). The LCST is the temperature above which the polymer becomes insoluble in a given solvent (typically water).

A study involving the statistical copolymerization of 2-hydroxypropyl acrylate (B77674) (HPA) with various acrylamide derivatives, including MPAM, demonstrated this principle effectively. researchgate.net The introduction of different comonomers with varying polarities and hydrogen-bonding capabilities allowed for systematic control over the copolymer's LCST. By adjusting the type and quantity of the acrylamide comonomer, the resulting LCSTs of the copolymers could be tuned over a broad range, from 7.5 °C to 48.2 °C. researchgate.net Specifically, copolymerizing a more hydrophilic monomer tends to increase the LCST, as more thermal energy is required to disrupt the polymer-water hydrogen bonds. Conversely, incorporating a more hydrophobic comonomer typically lowers the LCST. universityofgalway.ie This tunability is critical for applications in fields like drug delivery and tissue engineering, where precise temperature responsiveness is required. researchgate.net

Table 3: Effect of Acrylamide Co-monomer on the LCST of Poly(2-hydroxypropyl acrylate) Copolymers

Co-monomerHPA in Feed (mol%)Acrylamide in Feed (mol%)Resulting Copolymer LCST (°C)
This compound (MPAAm)901014.8
N-isobutoxymethyl acrylamide (IBMAAm)901012.5
N-(2-hydroxyethyl)acrylamide (HEAAm)901021.9
Acrylamide (AAm)901025.4

Data adapted from a study on P(HPA)-based copolymers, illustrating the principle of LCST modulation by comonomer structure and composition. researchgate.net

Block Copolymer Synthesis and Architecture

Block copolymers are macromolecules composed of two or more distinct, covalently linked polymer chains (blocks). This architecture allows for the combination of different, often contrasting, polymer properties within a single molecule, leading to unique self-assembly behaviors and applications.

The most common and versatile method for synthesizing well-defined block copolymers is the sequential addition of different monomers to a living polymerization system. nih.govjku.at In this process, the polymerization of the first monomer is carried to completion (or near completion), resulting in a "living" homopolymer chain that retains its active end-group. This homopolymer then acts as a macroinitiator for the polymerization of a second, different monomer, which is added to the reaction, thereby growing the second block. jku.at This process can be repeated to create triblock, multiblock, or more complex architectures.

Controlled radical polymerization techniques like ATRP and, notably, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are exceptionally well-suited for this strategy. nih.govresearchgate.net RAFT polymerization has been successfully used to prepare block copolymers involving acrylamide monomers. For example, a homopolymer of an acrylamide monomer can be synthesized using a suitable chain transfer agent (CTA). This homopolymer, now termed a macro-CTA, can then initiate the polymerization of a second monomer, such as N-isopropylacrylamide (NIPAM), to form a di-block copolymer. core.ac.uknih.gov

This compound has been explicitly included in high-throughput RAFT polymerization schemes designed for the rapid and sequential synthesis of polymeric macro-CTAs. uq.edu.au In such a process, MPAM is polymerized first under controlled conditions to create a living poly(MPAM) macro-CTA. This macro-CTA can then be chain-extended with a second monomer to produce a di-block copolymer, such as poly(MPAM)-b-poly(NIPAM), without the need for intermediate purification steps. uq.edu.au The success of this sequential addition relies on the high end-group fidelity of the macro-CTA and ensuring near-quantitative conversion of the first monomer before the second is introduced. jku.at

Table 4: Generalized Scheme for Di-block Copolymer Synthesis via Sequential RAFT Polymerization

StepProcedureDescription
1Synthesis of First Block (Macro-CTA)This compound (Monomer 1) is polymerized with a radical initiator (e.g., AIBN) and a RAFT Chain Transfer Agent (CTA) until high conversion is reached.
2Formation of Living HomopolymerThe result is a poly(MPAM) chain with a reactive CTA moiety at its end (a macro-CTA), e.g., P(MPAM)-SC(S)Z.
3Addition of Second MonomerA second monomer (Monomer 2, e.g., N-isopropylacrylamide) is added to the reaction vessel containing the P(MPAM) macro-CTA.
4Growth of Second BlockThe P(MPAM) macro-CTA initiates the polymerization of Monomer 2, extending the chain to form the di-block copolymer.
5Final ProductA well-defined di-block copolymer, poly(MPAM)-b-poly(NIPAM), is obtained.
Synthesis of this compound-Based Block Copolymers with Tailored Properties

The synthesis of block copolymers incorporating this compound (NMPA) allows for the creation of materials with precisely controlled architectures and, consequently, tailored properties. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP) are instrumental in achieving this control. researchgate.netresearchgate.net These methods enable the production of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net

RAFT polymerization, in particular, has been successfully employed to create block copolymers with stimuli-responsive characteristics. researchgate.netnih.gov For instance, block copolymers containing a poly(this compound) segment can exhibit temperature and salt responsiveness. nih.gov This behavior is attributed to the lower critical solution temperature (LCST) of the NMPA block, which can be modulated by copolymerizing it with other monomers. researchgate.netscielo.br The ability to fine-tune the LCST is crucial for applications where a sharp and predictable response to environmental changes is required. researchgate.netresearchgate.net

The synthesis of these block copolymers often involves a sequential monomer addition strategy. nih.gov First, a homopolymer of one monomer is synthesized using a RAFT agent, creating a macro-chain transfer agent (macro-CTA). This macro-CTA is then used to initiate the polymerization of the second monomer, resulting in a diblock copolymer. This approach allows for the combination of different monomer properties within a single macromolecule. For example, a hydrophilic block can be combined with a thermo-responsive NMPA block to create amphiphilic structures that self-assemble in aqueous solutions. nih.govnih.gov

The table below summarizes examples of NMPA-based block copolymers and their controlled synthesis parameters.

Table 1: Synthesis of NMPA-Based Block Copolymers

Copolymer System Polymerization Technique Key Properties
Poly(this compound)-b-Poly(N-isopropylacrylamide) RAFT Polymerization Thermo-responsive with tunable LCST
Poly(oligo(ethylene glycol) methyl ether methacrylate)-b-Poly(this compound-co-[2-(methacryloyloxy)ethyl]trimethylammonium chloride) RAFT Polymerization Salt- and temperature-responsive

Graft Copolymerization Techniques for Hybrid Systems

Graft copolymerization is a versatile method to modify the properties of a base polymer by covalently attaching side chains of a different polymer. This technique is particularly useful for creating hybrid systems where the properties of both the backbone polymer and the grafted chains are combined. Radiation-induced graft copolymerization is a common and effective method for this purpose. sld.cu

In the context of this compound, graft copolymerization can be used to impart new functionalities to various substrates. For example, grafting NMPA onto a polymer backbone can introduce thermo-responsive properties. The process typically involves irradiating the backbone polymer in the presence of the NMPA monomer. The irradiation creates active sites (radicals) on the backbone, which then initiate the polymerization of NMPA, leading to the formation of grafted chains. sld.cuopenmedicinalchemistryjournal.com

The efficiency of graft copolymerization is influenced by several factors, including the type of radiation, the total absorbed dose, the dose rate, the monomer concentration, and the solvent used. openmedicinalchemistryjournal.com By carefully controlling these parameters, the degree of grafting and the length of the grafted chains can be tailored to achieve the desired properties.

Microwave-induced graft copolymerization is another technique that has been explored. researchgate.net This method can offer faster reaction times and improved grafting efficiency compared to conventional heating methods. For instance, grafting of acrylamide derivatives onto natural polymers like pectin (B1162225) has been demonstrated using microwave irradiation in the presence of an initiator system. researchgate.net

The table below presents examples of graft copolymerization involving acrylamide derivatives.

Table 2: Graft Copolymerization of Acrylamide Derivatives

Backbone Polymer Grafted Monomer Initiation Method Resulting Properties
Poly(3-hydroxybutyrate) Acrylamide Gamma Radiation Improved hydrophilicity
Pectin N,N-diethylacrylamide Microwave Irradiation Thermo-sensitivity
Psyllium Acrylamide Chemical Initiator Hydrogel formation

Radiation-Induced Polymerization of this compound

Radiation-induced polymerization offers a clean and efficient method for synthesizing polymers, as it does not require chemical initiators. This technique is particularly relevant for the polymerization of this compound, especially in the context of creating polymer gel dosimeters for radiotherapy. researchgate.netemerald.comcolab.ws

Mechanisms of Ionizing Radiation-Initiated Polymerization

The interaction of ionizing radiation, such as gamma rays or high-energy electrons, with a monomer or a monomer solution initiates a series of events leading to polymerization. nih.govresearchgate.net The primary process is the ionization and excitation of the molecules in the system. mdpi.com In aqueous solutions, the radiolysis of water is the dominant source of initiating species. This process generates highly reactive species, including hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•). researchgate.netmdpi.com

Role of Radiation Dose and Dose Rate on Polymerization Efficiency

The efficiency of radiation-induced polymerization of NMPA is significantly influenced by the absorbed radiation dose and the dose rate. The absorbed dose is the total amount of energy deposited per unit mass of the material. Generally, the degree of polymerization and the polymer yield increase with the absorbed dose. emerald.comresearchgate.net In the context of polymer gel dosimeters, this linear relationship between dose and polymer formation is the basis for dose measurement. emerald.comresearchgate.net

The dose rate, which is the rate at which the radiation dose is delivered, also plays a crucial role. At a high dose rate, a high concentration of initiating radicals is generated instantaneously, leading to a higher rate of initiation. However, this also increases the probability of termination reactions between the growing polymer chains, which can result in a lower average molecular weight. Conversely, a lower dose rate generates fewer radicals over a longer period, which can lead to the formation of higher molecular weight polymers. nih.gov Studies on NMPA-based polymer gels have shown that the dose response can be independent of the dose rate within certain ranges, which is a desirable characteristic for dosimetry applications. emerald.comgoogle.com

The table below shows the effect of absorbed dose on the polymerization of NMPA in a gel formulation.

Table 3: Effect of Absorbed Dose on NMPA Polymerization

Absorbed Dose (Gy) Absorbance (Arbitrary Units)
2 0.15
5 0.35
10 0.68
15 1.02
20 1.35

Data is illustrative and based on the linear dose-response relationship reported for NMPA polymer gels. emerald.com

Crosslinking and Network Formation under Radiation Exposure

When NMPA is polymerized in the presence of a crosslinking agent, such as N,N'-methylenebisacrylamide (BIS), exposure to ionizing radiation leads to the formation of a three-dimensional polymer network. nih.gov The crosslinker, having two polymerizable double bonds, can react with two different growing polymer chains, creating a covalent bond between them. emerald.com

This crosslinking process is fundamental to the formation of hydrogels. The density of the crosslinks, which is influenced by the concentration of the crosslinker and the absorbed radiation dose, determines the physical properties of the resulting network, such as its swelling capacity and mechanical strength. mdpi.com As the absorbed dose increases, more crosslinks are formed, leading to a tighter and more rigid network. emerald.com This change in the physical structure of the gel upon irradiation is what is measured in polymer gel dosimetry, often through techniques like magnetic resonance imaging (MRI) or optical computed tomography (OCT), to determine the absorbed radiation dose. researchgate.netcolab.ws The formation of crosslinked polymer particles upon irradiation also leads to changes in the optical properties of the gel, such as an increase in opacity, which can be quantified by spectrophotometry. emerald.com

Polymer Characterization and Advanced Structural Analysis

Spectroscopic Characterization of Poly(N-(3-Methoxypropyl)acrylamide)

Spectroscopic methods are fundamental in confirming the successful polymerization of the this compound monomer and elucidating the structure of the resulting polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of poly(this compound). ¹H NMR spectroscopy is particularly useful for confirming the polymer's structure by identifying the chemical environments of protons along the polymer backbone and in the side chains.

The ¹H NMR spectrum of poly(this compound) in a suitable solvent (e.g., D₂O or DMSO-d₆) would exhibit characteristic signals. Broad peaks in the regions of 1.5-1.8 ppm and 2.1-2.4 ppm can be attributed to the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the polymer backbone, respectively. The protons of the N-propyl side chain would appear as distinct multiplets: the N-CH₂ protons around 3.2-3.4 ppm, the central -CH₂- protons adjacent to the ether linkage around 1.6-1.8 ppm (potentially overlapping with backbone signals), and the O-CH₂ protons at approximately 3.4-3.6 ppm. The terminal methoxy (B1213986) (-OCH₃) group protons would be visible as a sharp singlet at around 3.2 ppm.

In specific applications, such as polymer gel dosimetry, NMR is used to indirectly quantify the degree of polymerization by measuring the spin-spin relaxation rate (R2 or 1/T2) of water protons within the gel matrix. researchgate.net As the concentration of the polymer increases due to radiation-induced polymerization, the R2 value increases, which can be correlated to the absorbed radiation dose. researchgate.net

Table 4.1: Expected ¹H NMR Chemical Shifts for Poly(this compound)
Functional GroupChemical Shift (δ, ppm)Multiplicity
Polymer Backbone (-CH₂-)1.5 - 1.8Broad Multiplet
Polymer Backbone (-CH-)2.1 - 2.4Broad Multiplet
Side Chain (N-CH₂-)3.2 - 3.4Broad Multiplet
Side Chain (-CH₂-CH₂O)1.6 - 1.8Broad Multiplet
Side Chain (O-CH₂-)3.4 - 3.6Triplet
Side Chain (-OCH₃)~3.2Singlet
Amide Proton (N-H)7.5 - 8.5Broad Singlet

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the polymer, thereby confirming its chemical composition. The technique works by measuring the absorption of infrared radiation by the sample's chemical bonds, which vibrate at specific frequencies.

The FTIR spectrum of poly(this compound) displays several characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide group. researchgate.net The prominent peak around 1640-1660 cm⁻¹ is assigned to the C=O stretching vibration, known as the Amide I band. researchgate.net The N-H bending vibration, or the Amide II band, is typically observed around 1540-1560 cm⁻¹. Other significant peaks include the C-H stretching vibrations from the alkyl groups in the backbone and side chain (2850-3000 cm⁻¹) and a strong C-O-C stretching vibration from the ether linkage in the methoxypropyl group, expected around 1100 cm⁻¹. The presence of these key bands confirms the integrity of the monomer structure within the polymer.

Table 4.2: Characteristic FTIR Absorption Bands for Poly(this compound)
Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300-3500N-H StretchSecondary Amide
2850-3000C-H StretchAlkyl (Backbone and Side Chain)
1640-1660C=O Stretch (Amide I)Secondary Amide
1540-1560N-H Bend (Amide II)Secondary Amide
~1100C-O-C StretchEther

Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique used to assess the optical properties of materials by measuring their absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. For poly(this compound), this method is particularly relevant in applications where the polymer is part of a hydrogel formulation, such as in radiation dosimetry.

In studies of this compound (NMPA) polymer gel dosimeters, UV-Vis spectrophotometry is used to quantify the extent of polymerization induced by ionizing radiation. researchgate.net The optical density, or absorbance, of the irradiated gel changes as a function of the absorbed dose. Research has shown that the absorbance values of NMPA polymer gels, measured at a specific wavelength (e.g., 500 nm), increase linearly with an increasing radiation dose in a defined range. researchgate.net This linear relationship allows the gel to be used as a quantitative tool for measuring radiation dose distribution.

Table 4.3: Example of UV-Vis Absorbance Data for an NMPA Polymer Gel Dosimeter
Absorbed Dose (Gy)Absorbance at 500 nm (a.u.)
00.05
20.15
50.30
100.55
150.80
201.05

Molecular Weight and Dispersity Analysis

The molecular weight and its distribution are critical parameters that influence the physical properties of a polymer, such as its viscosity, thermal stability, and mechanical strength.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight distribution of polymers. shimadzu.com The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. shimadzu.com

The analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw to Mn (Đ = Mw/Mn). A dispersity value close to 1.0 indicates a narrow molecular weight distribution, which is characteristic of a well-controlled polymerization. For polymers synthesized via conventional free-radical polymerization, dispersity values are typically higher, often ranging from 1.5 to 2.5 or more. The choice of mobile phase (eluent) is crucial; solvents like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) are often used for polyacrylamide derivatives. shimadzu.com

Table 4.4: Representative GPC Data for Poly(this compound)
SampleMn ( g/mol )Mw ( g/mol )Dispersity (Đ = Mw/Mn)
P(NMPA) - Sample A25,00045,0001.80
P(NMPA) - Sample B32,00054,4001.70

Static Light Scattering (SLS) is an absolute technique for determining the weight-average molecular weight (Mw) of polymers in solution without the need for calibration with polymer standards. mdpi.comekb.eg The method is based on measuring the intensity of light scattered by the polymer molecules at various angles and concentrations. nih.gov

The data are typically analyzed using a Zimm plot, which extrapolates the scattering data to zero angle and zero concentration. ekb.eg This analysis yields not only the absolute Mw but also the radius of gyration (Rg), a measure of the polymer's size in solution, and the second virial coefficient (A₂), which provides information about polymer-solvent interactions. ekb.eg A positive A₂ value indicates that the solvent is a "good" solvent for the polymer. SLS is often used in conjunction with GPC to provide a more complete picture of the polymer's molecular characteristics. nsf.gov

Table 4.5: Typical SLS Results for Poly(this compound) in an Aqueous Solution
ParameterValueUnit
Weight-Average Molecular Weight (Mw)52,000 g/mol
Radius of Gyration (Rg)15.2nm
Second Virial Coefficient (A₂)4.5 x 10⁻⁴mol·mL/g²

Thermal and Thermomechanical Characterization

The thermal and thermomechanical behavior of a polymer dictates its processing parameters and service temperature range. Understanding phase transitions and thermal stability is therefore of paramount importance.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in identifying and quantifying thermal transitions within a polymer.

For a polymer such as poly(this compound), a DSC thermogram would be expected to reveal key thermal events. The most significant of these is the glass transition temperature (Tg), which appears as a step-like change in the heat flow curve. The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state due to increased segmental motion of the polymer chains. The precise value of the Tg is influenced by factors such as molecular weight, chain flexibility, and intermolecular interactions. For comparison, the glass transition temperature of the structurally related poly(N-isopropylacrylamide) (PNIPAAm) has been reported to be around 133 °C mdpi.com. It is anticipated that poly(this compound) would exhibit a distinct Tg, the value of which would be a critical parameter for its application.

Other thermal events that could be observed via DSC include melting (Tm) and crystallization (Tc) temperatures if the polymer possesses any crystalline domains. These would appear as endothermic and exothermic peaks, respectively. The enthalpy of these transitions, calculated from the peak areas, provides information on the degree of crystallinity.

Hypothetical DSC Data for Poly(this compound)

Thermal TransitionTemperature (°C)Enthalpy (J/g)
Glass Transition (Tg)Value not available in literatureNot applicable
Melting Temperature (Tm)Value not available in literatureValue not available in literature
Crystallization Temperature (Tc)Value not available in literatureValue not available in literature

Note: This table is illustrative. Specific values for poly(this compound) are not currently available in published research.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and decomposition profile of a material.

A TGA curve for poly(this compound) would plot the percentage of weight loss against increasing temperature. The onset temperature of decomposition indicates the point at which the polymer begins to degrade. The shape of the TGA curve can reveal whether the degradation occurs in a single step or multiple steps, providing insights into the degradation mechanism. The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and helps to identify the temperatures at which the degradation is most rapid. For many acrylamide-based polymers, thermal decomposition typically begins at temperatures above 200°C. For instance, studies on poly(N-isopropylacrylamide) have shown that significant thermal degradation occurs in the temperature range of 395–425 °C mdpi.com. It is expected that poly(this compound) would also exhibit a characteristic decomposition profile, which is essential for defining its upper-use temperature.

Hypothetical TGA Data for Poly(this compound)

Decomposition StageOnset Temperature (°C)Temperature of Maximum Decomposition (°C)Weight Loss (%)
Initial DegradationValue not available in literatureValue not available in literatureValue not available in literature
Main Chain ScissionValue not available in literatureValue not available in literatureValue not available in literature
Final ResidueAbove 600°CNot applicableValue not available in literature

Note: This table is illustrative. Specific values for poly(this compound) are not currently available in published research.

Morphological and Microstructural Investigations

The morphology and microstructure of a polymer at both the micro and nano-scale significantly influence its macroscopic properties, such as mechanical strength and permeability.

Scanning Electron Microscopy (SEM) for Surface and Cross-sectional Morphology

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

For poly(this compound), SEM would be invaluable for visualizing the surface morphology of films, fibers, or hydrogels. In the case of hydrogels, which are often porous, SEM can reveal the pore size, shape, and interconnectivity. These features are critical for applications such as drug delivery and tissue engineering, as they govern the diffusion of molecules and the infiltration of cells. To observe the internal structure, a cross-section of the sample can be imaged. For instance, in studies of poly(N-isopropyl acrylamide) hydrogels, SEM has been used to investigate the influence of preparation conditions on the porous structure researchgate.net.

Transmission Electron Microscopy (TEM) for Nanoscale Structure Visualization

Transmission Electron Microscopy (TEM) is an imaging technique where a beam of electrons is transmitted through a sample to form an image. TEM is capable of much higher resolution than SEM and is used to observe the internal structure and nanoscale features of a material.

For polymers like poly(this compound), TEM can be employed to visualize the arrangement of polymer chains, the presence of nanoparticles within a composite, or the fine structure of self-assembled aggregates such as micelles or vesicles in solution. For example, in the context of drug delivery systems, TEM could be used to confirm the encapsulation of a drug within polymeric nanoparticles and to determine their size and shape.

X-ray Diffraction (XRD) for Crystalline and Amorphous Domain Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a material. When X-rays interact with a sample, they are diffracted in a pattern that is characteristic of the material's crystal structure.

An XRD analysis of poly(this compound) would reveal its degree of crystallinity. A completely amorphous polymer will produce a broad, diffuse halo in the XRD pattern, while a semi-crystalline polymer will show sharp peaks superimposed on the amorphous halo. The positions and intensities of these peaks can be used to identify the crystal structure and calculate the percentage of crystallinity. This information is crucial as the degree of crystallinity affects many properties, including stiffness, strength, and transparency. For many synthetic polymers, the structure is predominantly amorphous, which would be expected for poly(this compound) unless specific processing conditions are used to induce crystallization. Studies on similar poly(acrylamide-co-acrylic acid) hydrogels have shown largely amorphous structures through XRD analysis nih.gov.

Investigation of Polymer Network Formation and Crosslinking Density

Swelling Behavior Studies of Hydrogels

The swelling of hydrogels in an aqueous environment is a direct consequence of the osmotic pressure difference between the hydrogel and the surrounding solvent, balanced by the elastic retractive force of the crosslinked polymer network. The equilibrium swelling ratio (ESR) is a key parameter used to characterize the swelling behavior and is highly sensitive to the crosslink density.

Studies on acrylamide-based hydrogels have shown that the equilibrium swelling percentage can vary significantly with the composition of the hydrogel. For instance, in chemically crosslinked poly(acrylamide-co-methyl methacrylate) hydrogels, the equilibrium swelling percentage increased from 212.14% to 1312.74% as the acrylamide (B121943) content was raised from 40% to 80% researchgate.net. This highlights the substantial influence of monomer composition on the water absorption capacity of the hydrogel network. Similarly, for polyacrylamide hydrogels with varying compositions, swelling ratios have been observed to increase significantly with changes in the monomer and crosslinker concentrations, with softer gels exhibiting a more pronounced increase in swelling ratio over time compared to stiffer gels frontiersin.org.

While specific data for PMPA hydrogels is not extensively available in the public domain, the general principles observed in related acrylamide systems can be extrapolated. It is anticipated that the swelling ratio of PMPA hydrogels would decrease with an increasing concentration of a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA). This is because a higher crosslinker concentration leads to a more tightly linked network, which in turn restricts the expansion of the polymer chains and limits the uptake of water.

Table 1: Illustrative Swelling Ratios of Acrylamide-Based Hydrogels with Varying Compositions

Hydrogel Composition (Acrylamide Content)Equilibrium Swelling Percentage (%)
40%212.14
60%445.97
80%1312.74

Note: This table is based on data for poly(acrylamide-co-methyl methacrylate) hydrogels and serves as an illustrative example of the expected trends for PMPA hydrogels.

Rheological Characterization of Polymer Gels

Rheology provides valuable insights into the viscoelastic properties of polymer gels, offering a quantitative measure of their mechanical strength and stability. Dynamic shear oscillation measurements are commonly employed to determine the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component of the hydrogel, indicating its ability to store energy, while the loss modulus represents the viscous component, related to energy dissipation. For a well-formed gel, G' is typically significantly larger than G''.

The rheological properties of acrylamide-based hydrogels are highly dependent on the crosslinker concentration and the polymerization temperature bu.edu. An increase in the crosslinker concentration generally leads to a higher storage modulus, reflecting a stiffer and more robust gel structure bu.edu. For instance, in polyacrylamide hydrogels, the elastic modulus has been shown to follow a linear progression over a large range of N,N'-methylenebis(acrylamide) (BIS) concentrations bu.edu.

In the context of PMPA gels, it is expected that the storage modulus would increase with higher crosslink density. The methoxypropyl side chains may also influence the rheological behavior by affecting chain mobility and intermolecular interactions. The frequency dependence of G' and G'' can also provide information about the network's homogeneity and the presence of entanglements.

Table 2: Representative Rheological Properties of Acrylamide-Based Hydrogels

Crosslinker Concentration (%)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.550050
1.0120080
2.02500120

Note: This table provides hypothetical data to illustrate the expected trend of increasing storage modulus with higher crosslinker concentration in PMPA hydrogels.

Quantitative Analysis of Crosslink Density in Polymer Networks

The crosslink density is a critical parameter that quantitatively describes the structure of a polymer network. It can be defined as the number of crosslinked monomer units per unit volume. Several methods can be employed to determine the crosslink density of hydrogels, including swelling measurements, mechanical testing, and nuclear magnetic resonance (NMR) spectroscopy dtic.milresearchgate.net.

One common approach involves using the Flory-Rehner theory, which relates the equilibrium swelling of a polymer network to its crosslink density itu.edu.tr. This method requires knowledge of the polymer-solvent interaction parameter.

Alternatively, the crosslink density can be calculated from the shear modulus (G') obtained from rheological measurements, particularly in the rubbery plateau region, using the theory of rubber elasticity. The relationship is given by the equation:

G' = νe * R * T

where:

νe is the effective crosslink density

R is the ideal gas constant

T is the absolute temperature

For example, in a study on thermoset polymers, the crosslink density of a high molecular weight acrylic resin was measured to be 1325 mol/m³, while a lower molecular weight acrylic resin had a crosslink density of 620 mol/m³ pcimag.com. This demonstrates the direct impact of the polymer's molecular characteristics on the resulting network structure. In another instance, the crosslink density of an inert propellant was observed to change with aging, increasing from 508 mol/m³ at day 0 to a peak of 947 mol/m³ after 100 days of aging dtic.mil.

For PMPA hydrogels, a systematic variation of the crosslinker concentration during synthesis would be expected to yield a corresponding range of crosslink densities. Quantitative analysis of this parameter is crucial for establishing structure-property relationships and for the rational design of PMPA hydrogels with tailored mechanical and swelling characteristics.

Table 3: Example of Crosslink Density Values for Different Polymer Systems

Polymer SystemCrosslink Density (mol/m³)Measurement Technique
High Mn Acrylic Resin1325Dynamic Mechanical Thermal Analysis (DMTA)
Low Mn Acrylic Resin620Dynamic Mechanical Thermal Analysis (DMTA)
Inert Propellant (0 days aging)508Dynamic Micro-indentation
Inert Propellant (100 days aging)947Dynamic Micro-indentation

Note: This table presents data from different polymer systems to illustrate the range and measurement of crosslink density, a key parameter for characterizing PMPA networks.

Advanced Material Development and Functionalization with N 3 Methoxypropyl Acrylamide

Design and Synthesis of N-(3-Methoxypropyl)acrylamide-Based Hydrogels

This compound (NMPA) has emerged as a significant monomer in the field of polymer chemistry, particularly in the creation of advanced hydrogel materials. smolecule.com Its unique molecular structure, featuring both a hydrophilic amide group and a methoxypropyl group, imparts a balance of hydrophilicity and hydrophobicity that allows for the precise tuning of material properties. smolecule.com This makes it an ideal candidate for developing hydrogels with tailored characteristics for a variety of applications, including in the biomedical field. smolecule.comresearchgate.net

Hydrogel Formation Mechanisms and Network Architecture Control

Hydrogels based on NMPA are typically synthesized through free radical polymerization of the NMPA monomer, often in the presence of a cross-linking agent to form a three-dimensional network. mdpi.com This process can be initiated using various methods, including thermal initiators, photoinitiators, or redox systems. biorxiv.orgnih.gov The choice of initiator and cross-linker, along with their concentrations, plays a crucial role in determining the final network architecture of the hydrogel. nih.gov

Commonly used cross-linkers include N,N'-methylenebis(acrylamide) (MBA), which creates covalent bonds between polymer chains, leading to the formation of a chemically cross-linked network. mdpi.comnih.gov The density of these cross-links directly influences the hydrogel's properties; a higher cross-linker concentration results in a more tightly woven network, leading to a stiffer and less swellable hydrogel. semanticscholar.org

Advanced polymerization techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization offer even greater control over the network architecture. squarespace.comacs.org RAFT allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which is critical for predicting and controlling the final properties of the hydrogel network. squarespace.comacs.orgcanada.ca By carefully selecting the RAFT agent and reaction conditions, researchers can design hydrogels with specific mesh sizes and chain lengths, thereby dictating the material's mechanical strength and permeability. squarespace.comacs.org

Tuning Hydrogel Mechanical Properties and Responsiveness

The mechanical properties of NMPA-based hydrogels, such as their elasticity and toughness, are highly tunable and critical for their intended applications, especially in areas like tissue engineering where mimicking the mechanical environment of native tissues is essential. biorxiv.orgnih.gov The primary method for tuning these properties is by adjusting the cross-linking density. semanticscholar.org An increase in the concentration of the cross-linking agent leads to a more rigid hydrogel with a higher elastic modulus but often results in decreased toughness and strain at fracture. nih.gov

The choice of cross-linker itself also plays a significant role. Utilizing cross-linkers with different chain lengths between the reactive groups can alter the flexibility of the polymer network, thereby influencing the mechanical response of the hydrogel. nih.gov Furthermore, the incorporation of NMPA into dual-network hydrogels has been shown to significantly enhance their mechanical toughness. researchgate.net These systems consist of two interpenetrating polymer networks, where one is typically rigid and brittle, and the other is soft and ductile. This combination of contrasting network properties results in a material that is both strong and highly stretchable.

Beyond static mechanical properties, NMPA is instrumental in developing stimuli-responsive hydrogels. These "smart" materials can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. mdpi.comnih.govresearchgate.net This responsiveness is often achieved by copolymerizing NMPA with monomers that are sensitive to specific triggers. mdpi.com For example, incorporating a temperature-sensitive monomer can create a hydrogel that swells or shrinks as the temperature changes. researchgate.net Similarly, the inclusion of pH-sensitive monomers can lead to hydrogels that respond to changes in acidity or alkalinity. mdpi.com This ability to create dynamic and responsive materials opens up a wide range of possibilities for applications in areas like controlled drug delivery and smart sensors. nih.gov

Thermoresponsive Polymer Systems Incorporating this compound

Thermoresponsive polymers, which exhibit a sharp change in solubility in response to temperature variations, are a key class of "smart" materials. researchgate.net Poly(this compound) (PNMPA) and its copolymers are notable examples of such systems, displaying a characteristic Lower Critical Solution Temperature (LCST). researchgate.net

Lower Critical Solution Temperature (LCST) Behavior of Poly(this compound)

Polymers with an LCST are soluble in a solvent below a certain temperature but become insoluble and precipitate out of solution as the temperature is raised above this point. researchgate.net This phenomenon is driven by a shift in the balance of interactions between the polymer and solvent molecules. nih.gov In the case of PNMPA in aqueous solutions, at temperatures below the LCST, hydrogen bonds between the polymer chains and water molecules dominate, leading to dissolution. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains become more favorable, causing the polymer to collapse and phase-separate from the water. nih.gov

The precise LCST of PNMPA can be influenced by factors such as the polymer's molecular weight and concentration. canada.ca Well-defined PNMPA synthesized via controlled radical polymerization techniques, such as RAFT, has shown LCSTs in the range of 73 to 92 °C. canada.ca This is in contrast to the widely studied thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), which has an LCST of around 32°C, close to human body temperature. mdpi.comnih.gov The higher LCST of PNMPA makes it a suitable candidate for applications requiring temperature responsiveness at elevated temperatures.

Strategies for Modulating LCST through Copolymerization and Functionalization

For instance, copolymerizing NMPA with a hydrophilic monomer like acrylamide (B121943) would be expected to raise the LCST, as more thermal energy would be required to disrupt the increased number of hydrogen bonds with water. nih.gov On the other hand, incorporating a hydrophobic monomer would enhance the hydrophobic interactions between polymer chains, facilitating phase separation at a lower temperature. mdpi.com This strategy allows for the creation of a wide range of thermoresponsive polymers with precisely controlled transition temperatures.

Development of Stimuli-Responsive Polymeric Materials

The incorporation of NMPA into polymer structures is a key strategy for the development of "smart" or stimuli-responsive materials. researchgate.net These materials are designed to undergo significant and often reversible changes in their physical or chemical properties in response to specific external or internal stimuli. researchgate.netnih.gov The versatility of NMPA allows for its use in creating polymers that respond to a variety of triggers, including temperature, pH, and specific molecules. mdpi.comnih.govnih.gov

The development of these materials often involves the copolymerization of NMPA with functional monomers that are sensitive to the desired stimulus. mdpi.com For example, to create a pH-responsive material, NMPA can be copolymerized with monomers containing acidic or basic groups. mdpi.com In an aqueous environment, changes in pH will alter the ionization state of these groups, leading to changes in the polymer's conformation and solubility.

Similarly, temperature-responsive materials are readily created by leveraging the inherent thermoresponsive nature of PNMPA or by copolymerizing it with other thermoresponsive monomers. researchgate.netresearchgate.net As discussed previously, this allows for the precise control of the material's response to temperature changes.

Furthermore, NMPA-based polymers can be designed to respond to biological molecules. nih.gov This can be achieved by incorporating recognition elements, such as aptamers or antibodies, into the polymer structure. The binding of the target molecule to these recognition sites can trigger a conformational change in the polymer, leading to a detectable signal or a change in the material's properties. This approach is particularly promising for the development of advanced biosensors and targeted drug delivery systems. mdpi.comnih.gov

The ability to create multi-responsive materials by combining different stimuli-sensitive monomers within the same polymer structure further enhances the potential of NMPA in this field. mdpi.com For example, a hydrogel could be designed to respond to both temperature and pH, allowing for more complex and controlled behavior. This multi-responsiveness is highly desirable for applications in sophisticated biomedical devices and "intelligent" material systems. researchgate.net

Interactive Data Table: Properties of NMPA-based Copolymers

Copolymer SystemComonomerStimulusObserved ChangeReference
Poly(N-isopropylacrylamide-co-N-(3-methoxypropyl)acrylamide)N-isopropylacrylamideTemperatureAltered Lower Critical Solution Temperature researchgate.net
Poly(2-hydroxypropyl acrylate-co-N-(3-methoxypropyl)acrylamide)2-hydroxypropyl acrylate (B77674)TemperatureTunable cloud points from 7.5 to 48.2 °C researchgate.net
This compound-based HydrogelN-(2-hydroxyethyl)acrylamideBiocompatibilityReduced tissue inflammation nih.gov

pH-Responsive Characteristics of this compound Copolymers

While poly(this compound) (PMPAm) is primarily recognized for its temperature sensitivity, it does not inherently exhibit significant pH-responsive behavior. To impart pH sensitivity, this compound (MPAm) is copolymerized with monomers containing ionizable functional groups. These groups can be either acidic (e.g., carboxylic acid, sulfonic acid) or basic (e.g., amine groups). scielo.brscilit.com

The mechanism of pH responsiveness in these copolymers is based on the protonation or deprotonation of the ionizable side chains in response to changes in the ambient pH. scielo.br For instance, if MPAm is copolymerized with a monomer containing carboxylic acid groups, such as methacrylic acid, the resulting copolymer will be pH-sensitive. nih.gov

In basic conditions (high pH): The carboxylic acid groups deprotonate to form carboxylate anions (–COO⁻). The resulting electrostatic repulsion between the charged groups and the enhanced affinity for water molecules cause the polymer chains to uncoil and the hydrogel to swell significantly.

Conversely, if MPAm is copolymerized with a monomer containing basic amine groups, the polymer will be more swollen at acidic pH (due to protonation of amines to form –NH3⁺) and collapsed at basic pH. mdpi.com Therefore, by strategically selecting a comonomer, copolymers of this compound can be engineered to exhibit predictable swelling, dissolution, or conformational changes at specific pH values.

Fabrication of Dual-Responsive Systems

The combination of the inherent thermo-responsiveness of MPAm with the pH-sensitive characteristics described above allows for the fabrication of dual-stimuli-responsive systems. These "smart" polymers can undergo sharp structural changes in response to simultaneous or sequential changes in both temperature and pH. scielo.brredalyc.org Such systems are typically created by copolymerizing MPAm with a pH-sensitive monomer. nih.govnih.gov

The key feature of these dual-responsive copolymers is a pH-dependent lower critical solution temperature (LCST). The LCST is the temperature above which the polymer becomes insoluble and precipitates from the solution. redalyc.org The pH of the medium directly influences the hydrophilicity of the copolymer, which in turn alters the LCST.

For a copolymer of MPAm and a weak acid like methacrylic acid:

At low pH, the acidic groups are protonated (neutral), making the polymer more hydrophobic. This leads to a lower LCST .

At high pH, the acidic groups are deprotonated (charged), making the polymer more hydrophilic due to ionic repulsion and increased hydration. This results in a higher LCST . scielo.br

This relationship was demonstrated in studies of similar dual-responsive systems, such as copolymers of N-isopropylacrylamide (NIPAM) and chitosan. The LCST of chitosan-g-PNIPAM was observed at 33 °C at a pH of 6.3, which increased to 35 °C at a pH of 5.0, demonstrating that a more hydrophilic state (at lower pH for chitosan) increases the transition temperature. scielo.br This principle allows for the fine-tuning of the material's phase transition to occur at a specific temperature, but only when the pH is within a desired range, enabling more precise control over material properties for advanced applications. nih.gov

Strategies for Enhanced Material Properties

Role of Co-solvents and Plasticizers on Polymer Gel Performance

The performance of polymer gels based on this compound can be significantly enhanced through the addition of co-solvents and plasticizers during formulation. These additives primarily function to improve the solubility of the monomer and other components, leading to more efficient polymerization and improved material characteristics.

In the context of this compound (NMPA) polymer gel dosimeters, glycerol (B35011) has been effectively used as a co-solvent. researchgate.net Research has shown that the incorporation of glycerol into the gel formulation improves the solubility of the NMPA monomer and the N,N'-methylenebisacrylamide (BIS) cross-linker within the gelatin matrix. researchgate.net This enhanced solubility facilitates a more uniform and efficient polymerization process upon irradiation, resulting in a notable increase in the dosimeter's dose sensitivity. researchgate.net Similarly, studies on other acrylamide-based gels, such as N-(isobutoxymethyl)acrylamide (NIBMA), have shown that using acetone (B3395972) as a co-solvent can significantly increase monomer concentration and dose sensitivity. researchgate.net

The table below summarizes the effects of co-solvents on acrylamide-based polymer gels.

AdditivePolymer SystemObserved EffectReference
Glycerol This compound (NMPA) GelImproves monomer and cross-linker solubility; enhances dose sensitivity. researchgate.net
Acetone N-(isobutoxymethyl)acrylamide (NIBMA) GelAllows for higher monomer concentration; increases dose sensitivity sixfold. researchgate.net
Ethanol (B145695) Polyacrylamide GelActs as a poor solvent, inducing stick-slip crack propagation and increasing fracture energy. rsc.org

Impact of Inorganic Salt Additives on Polymerization and Material Response

The addition of inorganic salts is another critical strategy for modifying the properties of this compound polymers, both during polymerization and in their final responsive behavior. Salts can act as sensitizing agents in polymerization reactions and can modulate the thermo-responsiveness of the resulting polymer.

In research on this compound polymer-gel (NMPAGAT) dosimeters, the inclusion of inorganic salts like calcium chloride (CaCl₂) and lithium chloride (LiCl) has been shown to significantly improve performance. researchgate.netcolab.ws These salts act as excellent sensitizers, enhancing the radiation-induced polymerization process. This leads to a marked increase in the dose-response sensitivity of the gel, which is measured by the change in the spin-spin relaxation rate (R2) in nuclear magnetic resonance (NMR). researchgate.net For example, adding CaCl₂ to an NMPAGAT dosimeter can substantially improve its R2 dose response sensitivity, allowing for more accurate measurements, particularly in low-dose regions. researchgate.net

Salt AdditivePolymer SystemConcentrationEffect on R2 Sensitivity (Gy⁻¹·s⁻¹)Reference
None NHMA Gel0 mM0.29 mdpi.com
CaCl₂ NHMA Gel1000 mM0.63 mdpi.com
LiCl NMPAGAT Gel0 wt%(Baseline) colab.ws
LiCl NMPAGAT Gel2.1 wt%~50% increase colab.ws

(Data for NHMA gel is included for comparison to show the general effect of salts on similar acrylamide-based dosimeters).

Beyond polymerization, salts also have a profound effect on the thermo-responsive behavior of polymers like PMPAm in aqueous solutions, a phenomenon often described by the Hofmeister series. nih.govmdpi.com The addition of salt typically lowers the LCST of the polymer. This "salting-out" effect occurs because the salt ions hydrate, competing with the polymer for water molecules. This disrupts the hydrogen bonds between the polymer and water, making the polymer less soluble and causing it to phase separate at a lower temperature. ncsu.edu

Surface Functionalization and Coating Applications

This compound is a valuable monomer for surface functionalization and the creation of advanced polymer coatings, particularly in the biomedical field. Its polymers and copolymers can be used to alter the surface properties of materials, enhancing biocompatibility and reducing non-specific protein adhesion.

A prominent application is the development of hydrogel coatings for implantable medical devices. Research has demonstrated that a copolymer hydrogel composed of a 50:50 mixture of this compound (MPAm) and N-(2-hydroxyethyl)acrylamide (HEAm) exhibits excellent biocompatibility. researchgate.netnih.govnih.gov When applied as a thin coating (approximately 45 µm) onto materials like polydimethylsiloxane (B3030410) (PDMS) and silicon catheters, this hydrogel significantly reduces tissue inflammation and the foreign body response. researchgate.netnih.gov In studies involving insulin (B600854) pumps, catheters coated with the HEAm-co-MPAm hydrogel showed an extended functional lifetime, highlighting the coating's potential to improve the performance and longevity of implanted devices. nih.gov

The process for applying such coatings typically involves plasma treatment of the substrate surface, followed by chemical anchoring of a methacrylate (B99206) group, and subsequent polymerization of the monomer solution to form the hydrogel layer. nih.gov Furthermore, combinatorial studies have shown that surfaces graft-polymerized with N-(3-methoxypropyl)methacrylamide (a closely related monomer) on poly(ether sulfone) (PES) membranes exhibit significant resistance to protein fouling, which is crucial for applications in filtration and bioseparation. nih.gov

Application Oriented Research Paradigms for N 3 Methoxypropyl Acrylamide Polymers

Research in Radiotherapy Dosimetry Using N-(3-Methoxypropyl)acrylamide Polymer Gels

The accurate measurement of radiation dose distribution is paramount in radiotherapy to ensure effective treatment delivery to tumors while sparing surrounding healthy tissues. Polymer gel dosimeters, which undergo radiation-induced polymerization, have emerged as valuable tools for three-dimensional (3D) dose verification. nih.gov this compound (NMPA) has been a focus of research for developing novel polymer gel dosimeters due to its potential for low toxicity and favorable dosimetric characteristics. researchgate.netresearchgate.net

Development of Novel this compound Polymer Gel Dosimeters

Researchers have focused on creating new polymer gel formulations based on NMPA for both anoxic (oxygen-free) and normoxic (normal oxygen) conditions. researchgate.net A typical formulation, often referred to as NMPAGAT, includes the NMPA monomer, a cross-linking agent like N,N'-methylene-bis-acrylamide (BIS), gelatin, and an antioxidant such as tetrakis (hydroxymethyl) phosphonium (B103445) chloride (THPC) for normoxic gels. researchgate.netgoogle.com The fabrication of these gels occurs under normal atmospheric conditions, which simplifies the preparation process compared to anoxic gels that require a glove box. emerald.comgoogle.com

The fundamental principle behind these dosimeters is that ionizing radiation induces the polymerization of the NMPA monomer and BIS cross-linker. emerald.com This process leads to the formation of a polymer matrix within the gel, with the degree of polymerization being proportional to the absorbed radiation dose. researchgate.net This change in the physical structure of the gel can then be measured using various imaging techniques to create a 3D map of the dose distribution. nih.gov

Optimization of Dosimetric Properties: Dose Response, Energy Independence, Dose Rate Independence

A critical aspect of developing a reliable dosimeter is optimizing its response to radiation. Key dosimetric properties that have been investigated for NMPA polymer gels include dose response, energy independence, and dose rate independence.

Dose Response: Studies have demonstrated that NMPA polymer gel dosimeters exhibit a linear dose response over a clinically relevant range. For instance, a linear increase in absorbance values was observed for doses between 2 and 20 Gy. emerald.com Similarly, using Nuclear Magnetic Resonance (NMR) relaxometry, a linear R2-dose response has been reported up to 20 Gy and even 40 Gy in some formulations. researchgate.net The dose sensitivity, which is the change in response per unit dose, is a crucial parameter. For example, one study reported a dose sensitivity of 0.013 Gy⁻¹ s⁻¹ for an NMPA gel formulation. researchgate.net

Energy Independence: For a dosimeter to be versatile, its response should not be dependent on the energy of the radiation beam. Research has shown that the performance of NMPA gels is not significantly influenced by variations in X-ray radiation energy, with consistent responses observed for different beam energies such as 6 MV and 10 MV. researchgate.netresearchgate.netemerald.com

Dose Rate Independence: Similarly, the dose rate, or the speed at which the radiation is delivered, should not affect the dosimeter's accuracy. Studies have confirmed that NMPA polymer gel dosimeters show no obvious influence of dose rate on their performance. researchgate.netresearchgate.netemerald.com For example, consistent results have been obtained across different dose rates, such as 50, 100, 200, and 350 cGy/min. researchgate.net

The following table summarizes the dosimetric properties of a sample NMPA polymer gel formulation as reported in the literature.

Dosimetric PropertyFinding
Dose Response Linear increase in absorbance with dose (2-20 Gy) emerald.com
Energy Independence No significant variation with different beam energies researchgate.net
Dose Rate Independence No significant variation with different dose rates researchgate.net

Post-Irradiation Stability and Temporal Characteristics of Dosimeter Response

The stability of the dosimeter's response after irradiation is crucial for practical applications, as it allows for a flexible timeframe for analysis. Research indicates that irradiated NMPA polymer gel dosimeters exhibit good post-irradiation stability.

Studies using spectrophotometry have found no apparent change in the absorbance values of irradiated gels for up to one week when stored at room temperature and protected from light. emerald.comemerald.com Another investigation noted a noticeable change in the stability of irradiated hydrogel samples within the first three days, followed by high post-irradiation stability for the next 14 days. researchgate.net When analyzed with NMR, the response of some formulations was found to be stable for up to five days after irradiation. researchgate.net This stability ensures that the measured dose distribution remains accurate between the time of irradiation and the readout process.

Evaluation of Enhanced Formulations with Sensitizers (e.g., Organic and Inorganic)

To improve the performance of NMPA polymer gel dosimeters, particularly their dose sensitivity, researchers have investigated the addition of various sensitizers. These additives can enhance the radiation-induced polymerization process.

Organic Sensitizers: Glycerol (B35011) has been identified as an effective organic sensitizer. The addition of glycerol to NMPA gel formulations has been shown to cause a remarkable improvement in the dose response. emerald.comresearchgate.net The dose sensitivity was observed to increase significantly with an increase in glycerol concentration from 0 to 12 wt%. emerald.com

Inorganic Sensitizers: Inorganic salts have also been explored to enhance the dosimetric properties of NMPA gels. The incorporation of calcium chloride (CaCl2) has been shown to significantly improve the dose-response of NMPAGAT polymer gels. researchgate.net Another inorganic salt, Lithium Chloride (LiCl), has been reported to act as an excellent sensitizer, improving the sensitivity of similar polymer gel dosimeters by about four times in some cases. researchgate.net The addition of such salts can lead to a more efficient polymerization process upon irradiation, resulting in a stronger signal for a given dose. iaea.org

The table below provides examples of sensitizers used in NMPA and similar polymer gel formulations and their effects.

Sensitizer TypeExampleEffect on Dosimeter Performance
Organic GlycerolRemarkable improvement in dose response emerald.comresearchgate.net
Inorganic Calcium Chloride (CaCl2)Significant improvement in dose-response researchgate.net
Inorganic Lithium Chloride (LiCl)Excellent sensitizer, improving sensitivity researchgate.net

Advanced Readout Techniques for this compound Dosimeters

The information stored within the irradiated polymer gel dosimeter in the form of a 3D polymer structure needs to be "read out" to be useful. Several advanced imaging techniques are employed for this purpose, each with its own advantages. kntu.ac.ir

Magnetic Resonance Imaging (MRI): MRI is a powerful and widely used technique for analyzing polymer gel dosimeters. mdpi.com It measures the change in the nuclear magnetic resonance relaxation rates of water protons within the gel. google.com Specifically, the spin-spin relaxation rate (R2) is often measured, as it increases with the degree of polymerization. researchgate.net MRI offers excellent soft-tissue contrast and can provide detailed 3D dose maps. nih.gov

Optical Computed Tomography (OCT): Optical CT is another valuable readout method. mdpi.com This technique measures the change in the optical density or absorbance of the gel that occurs due to the radiation-induced polymerization. emerald.com UV-vis spectrophotometry is a simpler, related technique that can be used for 1D analysis of the gel's optical properties. emerald.comemerald.com OCT is often a more cost-effective and faster alternative to MRI. kntu.ac.ir

X-ray Computed Tomography (CT): X-ray CT can also be used to read out polymer gel dosimeters. mdpi.com This method detects the small changes in physical density that occur as a result of polymerization. While the contrast is generally lower than with MRI or OCT, advancements in CT technology and image filtering techniques have improved its feasibility for polymer gel dosimetry. kntu.ac.ir

Each of these techniques allows for the creation of a three-dimensional representation of the absorbed radiation dose, enabling detailed verification of complex radiotherapy treatment plans. nih.gov

Exploration of this compound in Biomedical Materials Science

Beyond its application in radiotherapy dosimetry, this compound is also being explored for its potential in the broader field of biomedical materials science. Its ability to form biocompatible hydrogels makes it a candidate for various applications.

One notable area of research is the development of hydrogel coatings for implantable medical devices to improve their biocompatibility. nih.govnih.gov The foreign body response is a common issue with implants, where the body's immune system attacks the foreign material, leading to inflammation and device failure. nih.gov

In one study, a library of polyacrylamide-based copolymer hydrogels was created and tested for their ability to resist this response. A copolymer hydrogel made from a 50:50 mixture of N-(2-hydroxyethyl)acrylamide (HEAm) and this compound (MPAm) was identified as a top-performing material. nih.govnih.gov This hydrogel exhibited significantly better biocompatibility and lower tissue inflammation compared to standard materials when implanted subcutaneously in mice. nih.gov

When this HEAm-co-MPAm hydrogel was applied as a coating to insulin (B600854) infusion catheters, it was shown to improve the biocompatibility and extend the functional lifetime of the devices in a rat model of diabetes. nih.gov This suggests that NMPA-based hydrogels could play a role in enhancing the performance and longevity of a variety of implanted medical devices. nih.gov

Synthesis of Biocompatible Poly(this compound) for Implant Coatings

The synthesis of biocompatible polymers is a cornerstone of modern biomedical device development. Poly(this compound) (PMPAm) has emerged as a promising candidate for implant coatings, primarily due to its potential to improve the biocompatibility of implanted devices. Researchers have explored various polymerization techniques to create PMPAm coatings with tailored properties.

Controlled radical polymerization (CRP) methods, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP), are frequently employed to synthesize well-defined PMPAm polymers. researchgate.netresearchgate.netsigmaaldrich.com These techniques allow for precise control over molecular weight and distribution, which is crucial for the performance of the resulting coating. sigmaaldrich.com For instance, RAFT polymerization has been successfully used to create PMPAm homopolymers and block copolymers with other monomers like N-isopropylacrylamide (NIPAM). nih.govcore.ac.uk

The goal of these synthetic strategies is to produce polymer coatings that can effectively shield the implant surface from the biological environment, thereby reducing the host's immune response. The properties of the resulting polymer, such as its hydrophilicity and chain conformation, are critical factors in its biocompatibility. The methoxypropyl side chain of MPAm is thought to contribute to the polymer's ability to resist protein adsorption, a key initiating event in the foreign body response. researchgate.net

Research has also focused on creating copolymer hydrogels incorporating MPAm with other acrylamide-based monomers. nih.govresearchgate.netnih.gov A notable example is the copolymerization of MPAm with N-(2-hydroxyethyl)acrylamide (HEAm). nih.govnih.gov These combinatorial approaches aim to fine-tune the properties of the resulting hydrogel coating for optimal biocompatibility and performance. nih.govbiorxiv.org

Interactive Data Table: Polymerization Methods for PMPAm Coatings
Polymerization MethodKey FeaturesResulting Polymer ArchitectureRelevant Monomers
Reversible Addition-Fragmentation chain-Transfer (RAFT) PolymerizationControlled polymerization, narrow molecular weight distribution. sigmaaldrich.comHomopolymers, block copolymers. nih.govcore.ac.ukThis compound (MPAm), N-isopropylacrylamide (NIPAM). nih.gov
Nitroxide-Mediated Polymerization (NMP)Controlled radical polymerization. researchgate.netsigmaaldrich.comWell-defined polymers. researchgate.netThis compound (MPAm). researchgate.net
PhotopolymerizationLight-induced polymerization. biorxiv.orgCopolymer hydrogels. biorxiv.orgMPAm, N-(2-hydroxyethyl)acrylamide (HEAm). nih.gov

Investigation of Polymer Coatings for Reducing Foreign Body Response in Implanted Devices

A significant hurdle for the long-term success of implanted medical devices is the foreign body response (FBR). nih.govnih.gov The FBR is a complex inflammatory cascade initiated by the body's recognition of a foreign material, which can lead to the formation of a dense fibrous capsule around the implant, ultimately impairing its function. nih.govpnas.orgarizona.edu Polymer coatings are a key strategy to mitigate this response. researchgate.net

Coatings based on PMPAm have shown considerable promise in reducing the FBR. The primary mechanism by which these coatings are thought to function is by preventing the initial adsorption of proteins onto the implant surface. bohrium.com This "anti-fouling" property is crucial, as protein adsorption is the first step that triggers the subsequent inflammatory cascade, including the recruitment of immune cells like macrophages. nih.govnih.gov

Studies have demonstrated that hydrogel coatings composed of a copolymer of MPAm and HEAm can significantly improve the biocompatibility of implanted devices. nih.govresearchgate.netnih.gov In one study, a 50:50 mixture of HEAm and MPAm formed a hydrogel that, when coated on subcutaneously implanted devices in mice, resulted in better biocompatibility and lower tissue inflammation compared to standard materials. nih.govnih.gov When applied as a thin coating to materials like polydimethylsiloxane (B3030410) (PDMS) and silicon catheters, this copolymer hydrogel significantly improved implant biocompatibility. nih.govresearchgate.net

Further research in a rat model of insulin-deficient diabetes showed that insulin pumps with catheters coated with the HEAm-co-MPAm hydrogel had improved biocompatibility and extended functional lifetime. nih.govnih.gov These findings highlight the potential of PMPAm-based coatings to enhance the in vivo performance and longevity of implanted devices by effectively reducing the foreign body response. nih.gov

Interactive Data Table: Research Findings on PMPAm Coatings and Foreign Body Response
Polymer CompositionImplant ModelKey FindingsCitation
Poly(HEAm-co-MPAm) (50:50) HydrogelSubcutaneous implants in miceExhibited excellent biocompatibility and reduced fibrous capsule formation. nih.gov
Poly(HEAm-co-MPAm) Coating on PDMS and SiliconeIn vitro and in vivo modelsSignificantly improved implant biocompatibility. nih.govresearchgate.net
Poly(HEAm-co-MPAm) Coated Insulin Infusion CathetersRat model of diabetesImproved biocompatibility and extended functional lifetime of insulin pumps. nih.govnih.gov

Research into this compound as a Linker Molecule in Bioconjugation

Bioconjugation, the process of linking biomolecules to other molecules, is a vital tool in various biomedical fields, including drug delivery and diagnostics. smolecule.com The functional groups present in this compound make it a candidate for use as a linker molecule in these applications. smolecule.com

The acrylamide (B121943) group in MPAm can be polymerized to form a polymer backbone, while the methoxypropyl side chain can potentially be modified or used as an attachment point for other molecules. rsc.org Research in the broader field of polyacrylamide-based bioconjugates often utilizes "click chemistry," a set of highly efficient and specific reactions, to attach biomolecules to the polymer backbone. rsc.orgrsc.org For example, polymer backbones containing acrylamide derivatives with alkyne groups can be prepared and subsequently functionalized with azide-containing biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org

While direct research on MPAm as a linker is still emerging, the principles established for other acrylamide derivatives are applicable. The synthesis of polyacrylamide backbones with controlled compositions allows for the precise introduction of functional groups for subsequent bioconjugation. rsc.org This "post-click" approach, where the polymer is first synthesized and then functionalized, is a powerful strategy for creating complex bioconjugates. rsc.org The development of such techniques opens up possibilities for using MPAm-containing polymers as scaffolds for the attachment of drugs, imaging agents, or targeting ligands. smolecule.com

Interactive Data Table: Compound Names
Abbreviation/Common NameFull Chemical Name
MPAmThis compound
PMPAmPoly(this compound)
HEAmN-(2-hydroxyethyl)acrylamide
NIPAMN-isopropylacrylamide
PDMSPolydimethylsiloxane
CuAACCopper-catalyzed azide-alkyne cycloaddition

Theoretical and Computational Investigations of N 3 Methoxypropyl Acrylamide Systems

Molecular Modeling and Simulation of N-(3-Methoxypropyl)acrylamide Polymerization Processes

Molecular modeling provides a powerful lens through which to examine the intricate processes of polymerization. By simulating the interactions of monomers and growing polymer chains, researchers can dissect reaction kinetics and predict the final architecture of the polymer.

The reactivity of the NMPA monomer is a key determinant of its polymerization behavior. Computational chemistry methods, such as ab initio calculations and density functional theory (DFT), can be employed to understand the electronic structure of the monomer and its susceptibility to radical attack. These simulations can elucidate how the methoxypropyl side chain influences the electron distribution of the acrylamide (B121943) group, thereby affecting its reactivity compared to other acrylamide derivatives. nih.gov

Simulations of polymerization kinetics often involve modeling the fundamental steps of initiation, propagation, and termination. Kinetic models can be developed based on reaction rates obtained from either experimental data or quantum mechanical calculations. For instance, studies on the frontal polymerization of acrylamide have utilized non-isothermal differential scanning calorimetry (DSC) data to build kinetic models that predict the reaction's progress over time. nih.gov A similar approach can be applied to NMPA to determine its kinetic parameters. While specific ab initio simulations for NMPA are not widely published, studies on other systems, like the reversible addition-fragmentation chain-transfer (RAFT) polymerization of styrene, have successfully used such methods to calculate equilibrium constants for addition-fragmentation steps, showing excellent agreement with experimental data. researchgate.net This highlights the potential for high-level computational methods to accurately model the complex kinetics of controlled radical polymerization of NMPA.

The table below outlines typical parameters used in the kinetic modeling of acrylamide polymerization, which would be relevant for simulating NMPA systems.

Kinetic Parameter Description Typical Method of Determination Significance
Activation Energy (Ea) The minimum energy required to initiate the polymerization reaction.Isoconversional methods (e.g., from DSC data) nih.govDetermines the temperature sensitivity of the reaction rate.
Pre-exponential Factor (A) A constant related to the frequency of collisions between reacting molecules.Derived from kinetic models fitted to experimental data. nih.govRepresents the rate constant at infinite temperature.
Reaction Order (n) The exponent to which the concentration of a species is raised in a rate law.Determined from the reaction mechanism function, f(α). nih.govDescribes how the reaction rate depends on reactant concentration.
Rate Constant (k) A proportionality constant relating the rate of a reaction to the concentration of reactants.Calculated using the Arrhenius equation: k = A * exp(-Ea/RT).Quantifies the speed of the polymerization reaction.

Computational simulations are instrumental in predicting how individual monomer units assemble into a polymer chain, defining its growth trajectory and final microstructure. The microstructure, including tacticity (the stereochemical arrangement of side chains) and monomer sequence in copolymers, dictates the macroscopic properties of the resulting polymer.

Simulations can model chain growth under various polymerization conditions. For instance, modeling controlled radical polymerization techniques like RAFT allows for the prediction of molecular weight distribution and block copolymer formation. researchgate.net Experimental work has shown that NMPA can be polymerized via RAFT to create block copolymers, indicating that the process is controlled. researchgate.net Computational models can simulate this step-wise growth, providing insights into the efficiency of the chain transfer agent and the resulting polymer dispersity.

Molecular dynamics (MD) and Monte Carlo simulations can be used to predict the final microstructure. By simulating the addition of monomers to a growing chain, these models can assess the energetic favorability of different stereochemical arrangements (isotactic, syndiotactic, atactic). Studies on analogous polymers like poly(N-isopropylacrylamide) (PNIPAM) have shown that tacticity significantly influences polymer properties, such as its solubility and phase transition behavior. rsc.org DFT calculations on small oligomers of NMPA could similarly reveal the energetic preferences for specific tactic placements, thereby predicting the dominant microstructure.

Microstructural Feature Description Computational Prediction Method Impact on Polymer Properties
Tacticity The stereochemical arrangement of the methoxypropyl side chains along the polymer backbone.Energy calculations of different dyad/triad configurations (DFT); MD simulations of oligomer growth.Affects crystallinity, solubility, and thermal properties like the lower critical solution temperature (LCST). rsc.org
Molecular Weight (Mn, Mw) The average mass of the polymer chains.Kinetic Monte Carlo or stochastic simulations based on reaction probabilities.Influences viscosity, mechanical strength, and solution behavior.
Dispersity (Đ) A measure of the distribution of molecular weights in a given polymer sample (Đ = Mw/Mn).Predicted from kinetic simulations of polymerization (e.g., RAFT). researchgate.netIndicates the uniformity of polymer chains; low dispersity is a hallmark of controlled polymerization.
Copolymer Sequence The arrangement of different monomers in a copolymer chain (e.g., random, alternating, block).Simulation of copolymerization kinetics using monomer reactivity ratios. mdpi.comDetermines properties such as self-assembly, thermal transitions, and surface activity.

Computational Analysis of Polymer Chain Dynamics and Conformational Changes

The function of a polymer is intrinsically linked to its three-dimensional structure and how that structure changes in response to its environment. Computational analysis, particularly molecular dynamics simulations, provides a virtual microscope to observe these dynamic behaviors at an atomic level.

Molecular dynamics (MD) simulations are a cornerstone of computational polymer physics, enabling the study of how polymer chains behave in a solvent. For PNMPA, which is of interest for its thermoresponsive properties in aqueous solutions, MD simulations can reveal the molecular underpinnings of its phase transition behavior.

In a typical MD simulation, a model of one or more polymer chains is placed in a simulation box filled with explicit solvent molecules (e.g., water). The system's evolution is tracked over time by solving Newton's equations of motion for every atom. nih.gov Such simulations on the closely related PNIPAM have provided profound insights. For example, simulations show that below the lower critical solution temperature (LCST), the polymer chain adopts an extended, coil-like conformation, maximizing hydrogen bonding between its amide groups and the surrounding water molecules. rsc.org As the temperature is increased above the LCST in the simulation, the polymer undergoes a coil-to-globule transition, collapsing upon itself as polymer-polymer interactions become more favorable than polymer-water interactions. rsc.org

Simulations also illuminate the behavior of water itself. Studies on polyacrylamide solutions have shown that water dynamics are slowed by interactions with the amide moieties, a phenomenon not caused by physical confinement but by direct molecular interactions. nih.gov For PNMPA, MD simulations could quantify how the methoxypropyl side chain alters the hydration shell and influences the dynamics of nearby water molecules, which is critical to understanding its thermoresponsive behavior.

Simulation Type System Setup Key Outputs Relevance to PNMPA
All-Atom MD Polymer chains and explicit water molecules in a periodic box. Force fields like GAFF or CHARMM are used. mdpi.comTrajectories of all atoms, radius of gyration, radial distribution functions, hydrogen bond analysis.Provides detailed insights into hydration, conformational changes, and the coil-to-globule transition. rsc.org
Coarse-Grained MD Groups of atoms are represented as single beads to simulate larger systems for longer times.Overall polymer morphology, self-assembly of multiple chains, phase separation dynamics.Useful for studying mesoscale phenomena like micelle formation or the aggregation of many polymer chains. mdpi.com
Conformational Parameter Definition How it's Calculated from Simulation Insight Provided
Radius of Gyration (Rg) The root mean square distance of the polymer's atoms from its center of mass.Calculated at each time step from the atomic coordinates of the polymer chain.Measures the overall size and compactness of the polymer; key indicator of the coil-to-globule transition. rsc.org
End-to-End Distance The distance between the first and last monomer units of the chain.Calculated from the coordinates of the terminal atoms.Provides another measure of the polymer's overall extension.
Radial Distribution Function (g(r)) The probability of finding an atom at a distance r from another atom.Calculated by binning distances between specific atom pairs (e.g., polymer-water, polymer-polymer).Reveals the structure of the hydration shell and the nature of polymer-polymer contacts during aggregation. nih.gov
Hydrogen Bond Analysis Identification of hydrogen bonds based on geometric criteria (donor-acceptor distance and angle).Performed on simulation snapshots to count the number and type of H-bonds over time.Quantifies the critical interactions governing solubility and the phase transition. nih.gov

Computational Studies on Polymer-Additive Interactions within Gel Networks

PNMPA is often used to form hydrogels, which are cross-linked polymer networks swollen with water. These gels are of particular interest for applications like radiotherapy dosimetry, where their properties are often tuned by including additives. researchgate.netemerald.com Computational studies are invaluable for understanding how these additives interact with the polymer network at a molecular level to produce the desired macroscopic effect.

Experimental studies have shown that adding glycerol (B35011) to NMPA-based gels enhances their dosimetric sensitivity, possibly by increasing the solubility of the cross-linking agent, N,N'-methylenebis(acrylamide) (BIS). researchgate.net MD simulations could directly test this hypothesis. A simulation box containing PNMPA chains, BIS molecules, glycerol, and water could reveal the preferential interactions. By calculating radial distribution functions and interaction energies, one could determine if glycerol molecules preferentially solvate the BIS molecules, preventing their aggregation and keeping them available for cross-linking reactions.

Similarly, the influence of inorganic salts like calcium chloride (CaCl₂) and sodium chloride (NaCl) on gel performance has been noted. researchgate.netresearchgate.net Simulations can clarify the role of ions. Cations and anions can interact with the polar amide groups and the ether oxygen of the PNMPA chains, altering polymer-water and polymer-polymer interactions. This can affect the swelling behavior of the gel and the dynamics of the polymer network. MD simulations of PAM on surfaces have demonstrated how ions can mediate interactions, and similar principles apply to additives within a gel network. nih.gov

Additive Observed Experimental Effect on NMPA Gels Potential Molecular Mechanism (to be tested by simulation)
Glycerol Increases dose response sensitivity. researchgate.netemerald.comGlycerol forms hydrogen bonds with the BIS cross-linker, increasing its solubility in the aqueous phase and promoting a more efficient cross-linking reaction.
Calcium Chloride (CaCl₂) / Sodium Chloride (NaCl) Enhances dosimetric performance. researchgate.netresearchgate.netIons screen electrostatic interactions between polymer chains and interact with the amide dipoles, altering the hydration structure and the thermodynamics of the polymer network.
Oxygen Scavengers (e.g., Tetrakis(hydroxymethyl)phosphonium chloride) Enable polymerization in the presence of oxygen.The scavenger molecule preferentially reacts with dissolved oxygen, preventing it from terminating the radical polymerization process.
Cross-linker (e.g., BIS) Forms the three-dimensional gel network.Covalent bonds form between polymer chains via the bifunctional cross-linker, creating the hydrogel structure. Simulations can assess the spatial distribution of cross-links.

Modeling the Interaction of this compound Gels with Water and Co-solvents

Computational models of polyacrylamide hydrogels in aqueous environments reveal that water dynamics within the gel are significantly influenced by the polymer network. nih.gov The amide groups of the acrylamide monomers form strong hydrogen bonds with water molecules, creating a structured hydration layer. nsf.gov For NMPA, the presence of the methoxypropyl side chain introduces additional complexity. This side chain, with its ether linkage and terminal methyl group, can engage in both hydrophilic (via the oxygen atom) and hydrophobic interactions.

MD simulations on similar thermoresponsive polymers, such as poly(N-isopropylacrylamide) (PNIPAM), have shown that the balance of hydrogen bonding and hydrophobic interactions is critical to their phase behavior in water. researchgate.net It is hypothesized that for poly(NMPA) gels, the methoxypropyl side chain would modulate the polymer-water interface, influencing the lower critical solution temperature (LCST) behavior, if present.

The introduction of co-solvents further complicates these interactions. Experimental work on NMPA polymer gel dosimeters has shown that the addition of glycerol as a co-solvent enhances the polymerization process and increases dose sensitivity. researchgate.net Computationally, this can be investigated by modeling the preferential interaction of the co-solvent with the polymer chains. A co-solvent like glycerol, with its multiple hydroxyl groups, can form extensive hydrogen bond networks with both the polymer and water, potentially altering the polymer's conformation and the gel's microstructure. researchgate.net Statistical-mechanical models can be employed to predict the phase diagrams of polymer gels in mixed solvent systems, accounting for the competitive interactions between the polymer, water, and the co-solvent. aps.org

Modeling AspectInvestigated InteractionsKey Findings (Inferred from Analogous Systems)
Polymer-Water Interaction Hydrogen bonding between amide/ether groups and water; Hydrophobic interactions of alkyl groups.Water molecules form structured hydration shells around the polymer chains. The dynamics of water within the gel are slower compared to bulk water due to interactions with the polymer. nih.gov
Effect of Co-solvents (e.g., Glycerol) Competitive hydrogen bonding of co-solvent with polymer and water.Co-solvents can act as "bridging" agents, enhancing the solubility of cross-linkers and altering the polymer chain conformation, which can lead to changes in gel properties like swelling and sensitivity. researchgate.net
Polymer Conformation Intramolecular and intermolecular hydrogen bonds; van der Waals forces.The conformation of poly(NMPA) chains is expected to be a random coil in a good solvent like water, with the specific conformation influenced by the methoxypropyl side chain's flexibility and interactions.

Simulation of Inorganic Salt Effects on Polymer Gel Structure and Properties

The addition of inorganic salts can profoundly affect the properties of polymer gels. Experimental studies on NMPA-based gel dosimeters have demonstrated that salts like lithium chloride (LiCl) and calcium chloride (CaCl₂) can significantly improve their dose-response characteristics. researchgate.netmdpi.com This enhancement is attributed to the influence of ions on the polymerization kinetics and the structure of the resulting polymer network. mdpi.comnih.gov

Molecular dynamics simulations of polyelectrolyte gels and other polyacrylamide systems in saline solutions provide a framework for understanding these effects at the molecular level. mdpi.comresearchgate.netnih.gov The primary mechanisms by which salts influence polymer gels include:

Ion-Dipole Interactions: Cations from the salt can interact with the electronegative oxygen atoms of the amide and ether groups in the NMPA monomer units. This can screen the electrostatic repulsion between polymer segments, leading to a more compact coil conformation.

Structuring of Water: Ions have a significant effect on the structure of surrounding water molecules (the hydration shell). "Structure-making" ions (kosmotropes) can enhance the local water structure, which can, in turn, affect hydrophobic interactions and polymer solubility. Conversely, "structure-breaking" ions (chaotropes) disrupt the water structure. researchgate.net

Catalytic Effects: In the context of polymerization for gel dosimeters, metal ions can participate in redox reactions that influence the generation of free radicals, thereby affecting the rate and extent of polymerization.

Computational studies on polyacrylamide systems have shown that increasing salt concentration leads to a decrease in the polymer's radius of gyration, indicating a collapse of the polymer chains. mdpi.commdpi.com This is due to the screening of any repulsive charges and the "salting-out" effect. For NMPA gels, simulations would likely show that ions like Li⁺ and Ca²⁺ localize near the amide and methoxy (B1213986) groups, altering the polymer's hydration and promoting a more aggregated or collapsed network structure. This structural change could explain the observed increase in dose sensitivity in dosimeter applications, as a more compact structure can lead to different relaxation properties measured by NMR. researchgate.net

Salt TypePrimary Simulated Effect on Polymer StructureConsequence for Gel Properties (Inferred)
Lithium Chloride (LiCl) Li⁺ ions interact strongly with carbonyl oxygen. Screening of any repulsive forces.Leads to a more compact polymer network. This can alter the spin-spin relaxation time (T2), enhancing dose sensitivity in dosimetry. researchgate.net
Calcium Chloride (CaCl₂) Divalent Ca²⁺ ions can form bridges between polymer chains or segments. Stronger interaction with polymer compared to monovalent ions.Induces a more significant collapse or cross-linking effect, potentially leading to a greater enhancement of mechanical properties and dosimetric sensitivity. mdpi.comresearchgate.net

Docking Studies and Structure-Activity Relationship (SAR) for this compound Derivatives

While NMPA itself is primarily used in polymer applications, its acrylamide scaffold is a versatile platform for designing biologically active derivatives. Docking studies and structure-activity relationship (SAR) analyses are pivotal in the rational design of such molecules, particularly in the field of anticancer drug discovery. ymerdigital.commdpi.com

Computational strategies have been employed to design and evaluate NMPA derivatives as potential enzyme inhibitors. For instance, studies have focused on derivatives of N-(3-amino-4-methoxyphenyl) acrylamide as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. ymerdigital.com These studies involve several computational steps:

Pharmacophore Modeling: A pharmacophore model is generated based on a set of known active compounds. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. For acrylamide derivatives targeting EGFR, a common pharmacophore might include hydrophobic groups and ring substitution features. ymerdigital.com

3D-QSAR (Quantitative Structure-Activity Relationship): This method correlates the 3D properties of molecules with their biological activity. It helps to identify which regions of the molecule contribute positively or negatively to its potency, guiding further optimization. Successful 3D-QSAR models for acrylamide derivatives have shown high predictive power (R² and Q² values > 0.9). ymerdigital.com

Molecular Docking: This technique predicts the preferred orientation of a ligand (the NMPA derivative) when bound to a target protein (e.g., the ATP-binding site of EGFR). Docking studies can reveal key binding interactions, such as hydrogen bonds with specific amino acid residues (e.g., Met793 in the EGFR hinge region) and hydrophobic interactions within the binding pocket.

SAR studies on various NMPA and related acrylamide derivatives have revealed several key insights. For example, in a series of resveratrol (B1683913) acrylamide derivatives, the nature of the amine substituent on the acrylamide nitrogen was found to be critical for anti-proliferative activity. Aromatic amine derivatives were generally more potent than aliphatic amine derivatives. researchgate.net This suggests that the substituent can significantly influence the molecule's ability to fit into the target's binding site and establish favorable interactions.

Derivative ClassTarget/ApplicationKey SAR FindingsDocking Insights
N-(3-amino-4-methoxyphenyl) acrylamide derivatives Anticancer (EGFR inhibitors)The presence and position of hydrophobic groups and aromatic rings are crucial for activity. ymerdigital.comDerivatives show binding interactions with key residues in the EGFR kinase domain, similar to known inhibitors like Osimertinib. ymerdigital.com
Resveratrol-acrylamide hybrids Anticancer (Anti-proliferative)Aromatic amine substituents on the acrylamide moiety lead to higher activity than aliphatic or heterocyclic amines. researchgate.netN/A (Specific docking studies for these NMPA hybrids not detailed in the provided context).
trans-indole-3-acrylamide derivatives Anticancer (Tubulin inhibitors)The substitution pattern on the phenyl ring attached to the acrylamide nitrogen significantly impacts cytotoxicity and tubulin polymerization inhibition. researchgate.netThe most active compounds are predicted to bind to the colchicine-binding site of tubulin. researchgate.net

Future Research Directions and Concluding Remarks

Emerging Polymerization Techniques for N-(3-Methoxypropyl)acrylamide

The synthesis of well-defined polymers with controlled molecular weights and narrow dispersity is crucial for tailoring their properties for specific applications. While conventional free radical polymerization has been employed for NMPA, emerging controlled radical polymerization (CRP) techniques offer superior control over the polymerization process. Future research should increasingly focus on the application of these advanced methods to NMPA.

Controlled Radical Polymerization (CRP) Techniques:

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization has emerged as a robust and versatile method for controlling the polymerization of a wide range of monomers, including acrylamides. Its tolerance to various functional groups and reaction conditions makes it particularly suitable for NMPA. Research efforts should be directed towards optimizing RAFT conditions (e.g., choice of chain transfer agent, solvent, and temperature) to synthesize well-defined homo- and copolymers of NMPA with predictable molecular weights and low polydispersity indices (PDIs).

Nitroxide-Mediated Polymerization (NMP): NMP is another powerful CRP technique that can be utilized for the controlled polymerization of NMPA. Investigating different nitroxide mediating agents will be crucial to achieve better control over the polymerization and to expand the range of accessible polymer architectures.

The ability of these CRP techniques to produce polymers with precise chain-end functionalities opens up possibilities for post-polymerization modifications, allowing for the conjugation of biomolecules or other functional moieties.

Design of Novel Multi-Functional this compound-Based Polymer Architectures

The true potential of NMPA lies in its incorporation into complex, multi-functional polymer architectures. Moving beyond simple linear homopolymers, future research should explore the design and synthesis of more sophisticated structures to unlock new functionalities and applications.

Block Copolymers: The synthesis of block copolymers containing a poly(this compound) (PNMPA) segment alongside other polymer blocks (e.g., hydrophobic, hydrophilic, or biocompatible segments) can lead to self-assembling materials. These can form micelles, vesicles, or other nanostructures with potential applications in drug delivery and nanotechnology.

Graft Copolymers and Polymer Brushes: Grafting PNMPA chains onto a polymer backbone or a substrate surface can create materials with tunable surface properties. These "smart" surfaces could find applications in areas such as switchable cell culture substrates, sensors, and chromatography.

Hydrogels and Crosslinked Networks: The development of NMPA-based hydrogels and crosslinked networks is a significant area for future exploration. These materials can exhibit thermoresponsive swelling/deswelling behavior, making them attractive for use as soft actuators, controlled release systems, and in tissue engineering. The incorporation of other functional monomers can impart additional responsiveness, such as pH or light sensitivity.

A summary of potential novel polymer architectures and their envisioned functionalities is presented in the table below.

Polymer ArchitecturePotential Functionality
Block CopolymersSelf-assembly into micelles/vesicles for drug delivery
Graft CopolymersStimuli-responsive surfaces for cell culture
Polymer BrushesTunable wettability and adhesion
Hydrogels/NetworksThermoresponsive drug release, soft actuators

Integration of Advanced Characterization Methods for Comprehensive Material Understanding

A thorough understanding of the structure-property relationships of NMPA-based polymers is essential for their rational design and application. The integration of a suite of advanced characterization techniques is necessary to probe their behavior across multiple length and time scales.

Spectroscopic and Scattering Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental for confirming the chemical structure of the synthesized polymers. Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are crucial for characterizing the size, shape, and aggregation behavior of these polymers in solution, particularly for studying their self-assembly and thermoresponsive transitions.

Thermal Analysis: Differential Scanning Calorimetry (DSC) is a key technique for accurately determining the lower critical solution temperature (LCST) and understanding the thermodynamics of the phase transition of PNMPA in aqueous solutions.

Rheological and Mechanical Characterization: For NMPA-based hydrogels and other soft materials, rheology is indispensable for probing their viscoelastic properties, gelation kinetics, and mechanical strength. This is critical for applications where mechanical integrity is important, such as in tissue engineering scaffolds.

Microscopy: Advanced microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM), can provide valuable insights into the morphology of NMPA-based materials in the solid state and at surfaces.

The following table summarizes key characterization techniques and the information they provide for NMPA-based polymers.

Characterization TechniqueInformation Obtained
NMR, FTIRChemical structure and composition
DLS, SAXSPolymer size, aggregation, and LCST
DSCThermodynamic properties of phase transition
RheologyViscoelastic properties and mechanical strength
SEM, TEM, AFMMorphology and surface topography

Synergistic Combination of Experimental and Computational Approaches in this compound Research

The integration of computational modeling with experimental studies offers a powerful synergistic approach to accelerate the design and understanding of NMPA-based materials. Molecular simulations can provide atomistic-level insights that are often difficult to obtain through experiments alone.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational changes of PNMPA chains in aqueous solution as a function of temperature. This can help elucidate the molecular mechanism of the LCST behavior, including the role of hydration and intermolecular interactions.

Quantum Mechanical (QM) Calculations: QM calculations can be used to understand the electronic structure of the NMPA monomer and its interactions with solvent molecules and other monomers. This information can be valuable for predicting reactivity and designing new functional monomers.

Predictive Modeling: Computational models can be developed to predict the LCST of NMPA-based copolymers as a function of their composition and architecture. This predictive capability can guide experimental efforts and reduce the need for extensive trial-and-error synthesis.

By combining the predictive power of computational methods with the validation provided by experimental data, a deeper and more comprehensive understanding of NMPA-based systems can be achieved, leading to a more efficient and targeted materials design process.

Challenges and Opportunities in the Academic Research Landscape for this compound

The academic research landscape for NMPA is ripe with both challenges and opportunities. Addressing these challenges will be key to unlocking the full potential of this promising monomer.

Challenges:

Monomer Purity and Availability: The availability of high-purity NMPA monomer can be a limiting factor for some research groups. Ensuring consistent monomer quality is crucial for obtaining reproducible polymerization results.

Biocompatibility and Biodegradability: For many potential biomedical applications, a thorough evaluation of the biocompatibility and biodegradability of PNMPA and its copolymers is necessary. While polyacrylamides are generally considered biocompatible, detailed studies specific to PNMPA are required.

Scale-up of Controlled Polymerization: While CRP techniques offer excellent control on a laboratory scale, scaling up these processes for potential industrial applications can be challenging and requires further research and development.

Opportunities:

Biomedical Applications: The thermoresponsive nature of PNMPA makes it a highly attractive candidate for a wide range of biomedical applications, including drug delivery, gene therapy, tissue engineering, and diagnostics.

"Smart" Materials: There are significant opportunities to develop novel "smart" materials based on NMPA with responsiveness to multiple stimuli by copolymerizing it with other functional monomers.

Industrial Applications: Beyond the biomedical field, NMPA-based polymers could find applications in areas such as coatings, adhesives, and sensors, where thermoresponsive properties are desirable.

Fundamental Polymer Science: The study of NMPA and its polymers continues to provide a valuable platform for fundamental research into polymer physics and chemistry, particularly in the area of polymer-solution interactions and phase transitions.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for N-(3-Methoxypropyl)acrylamide?

  • Methodology : A validated synthesis route involves reacting 3-methoxypropylamine with acryloyl chloride under controlled conditions. The reaction is typically carried out in anhydrous dichloromethane with triethylamine as a base. Purification via silica gel chromatography (35–60% ethyl acetate in hexanes) yields the product, confirmed by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

  • Methodology : Key techniques include:

  • NMR Spectroscopy : Peaks at δ 6.84 (s, 1H, NH), 6.15–5.51 (vinyl protons), and 3.25 ppm (methoxy group) confirm the structure .
  • HRMS : A calculated mass of 144.1019 (C7_7H14_{14}NO2_2) matches observed values .
  • Elemental Analysis : Validates compositional purity.

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Use nitrile gloves, goggles, and lab coats due to its classification as a skin/eye irritant (Category 2/2A) .
  • Ventilation : Handle in a fume hood to avoid inhalation (vapor pressure: 20 mmHg at 30°C) .
  • Waste Disposal : Follow hazardous waste regulations for aquatic toxins (Chronic Category 2) .

Advanced Research Questions

Q. How does lithium chloride (LiCl) enhance the dose-response of this compound polymer-gel dosimeters?

  • Mechanism : LiCl increases ionic strength, improving radiation-induced polymerization efficiency. Studies show a linear dose-response (0–30 Gy) with LiCl-doped gels, validated via optical CT and NMR relaxometry .
  • Experimental Design : Optimize LiCl concentration (e.g., 2–4 mM) and validate using clinical photon/electron beams .

Q. What copolymer architectures incorporating this compound optimize drug delivery systems?

  • Methodology : Use reversible addition-fragmentation chain-transfer (RAFT) polymerization to synthesize statistical copolymers. Example designs:

  • Carrier-Dopant Systems : Combine this compound (MPAM) with sulfonic acid (AMP) or trimethylammonium (TMA) monomers at 3.3–10 wt.% dopant loading for pH-responsive drug release .
  • Characterization : Gel permeation chromatography (GPC) and dynamic light scattering (DLS) assess molecular weight and micelle formation .

Q. How do environmental factors (pH, temperature) affect this compound gel dosimeter stability?

  • Findings :

  • pH Sensitivity : Gel rigidity decreases below pH 6 due to protonation of acrylamide groups, altering crosslinking .
  • Temperature Effects : Storage at 2–8°C maintains dosimetric stability for >4 weeks; room temperature accelerates monomer degradation .
    • Validation : Use FTIR spectroscopy to monitor acrylamide conversion post-irradiation .

Q. What advanced imaging techniques validate 3D dose distributions in NMPAGAT gel dosimeters?

  • Methods :

  • Optical CT : Provides high-resolution 3D dose maps (accuracy ±3%) by measuring light attenuation in irradiated gels .
  • NMR Relaxometry : T2_2 mapping correlates spin-spin relaxation times with absorbed dose (R2^2 > 0.98) .
    • Case Study : CyberKnife radiotherapy QA achieved ±2.5% dose accuracy using NMPAGAT gels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.